N-(3-Methoxy-4-nitrophenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-methoxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-6(12)10-7-3-4-8(11(13)14)9(5-7)15-2/h3-5H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIFYZDOQOPGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547950 | |
| Record name | N-(3-Methoxy-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20628-19-7 | |
| Record name | N-(3-Methoxy-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide
This technical guide provides a comprehensive overview of the synthesis pathway for N-(3-Methoxy-4-nitrophenyl)acetamide, a valuable intermediate in the development of various pharmaceutical compounds. The primary synthesis route involves the acetylation of 3-methoxy-4-nitroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to support laboratory synthesis.
Reaction Scheme
The synthesis of this compound is typically achieved through the acetylation of 3-methoxy-4-nitroaniline using acetic anhydride in the presence of a suitable solvent, such as glacial acetic acid. The reaction proceeds as a nucleophilic acyl substitution, where the amino group of the 3-methoxy-4-nitroaniline attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of the corresponding acetamide.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound, based on a typical laboratory-scale reaction.
| Parameter | Value | Reference |
| Starting Material | 3-Methoxy-4-nitroaniline | N/A |
| Reagent | Acetic Anhydride | N/A |
| Solvent | Glacial Acetic Acid | [1][2] |
| Molar Ratio (Aniline:Anhydride) | 1 : 1.2 (20% molar excess of anhydride) | [1][2] |
| Reaction Temperature | Reflux | [1][2] |
| Reaction Time | 2 hours | [1][2] |
| Purification Method | Recrystallization from deionized water | [1][2] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound. A similar procedure is reported for the synthesis of the isomeric N-(4-Methoxy-3-nitrophenyl)acetamide[1][2].
Materials:
-
3-Methoxy-4-nitroaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Buchner funnel and flask
-
Filter paper
-
Beakers
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 20 mmol of 3-methoxy-4-nitroaniline.
-
Add 30 mL of glacial acetic acid to the flask and stir the mixture to dissolve the aniline.
-
To this solution, add a 20% molar excess of acetic anhydride (24 mmol).
-
Heat the reaction mixture to reflux and maintain this temperature for 2 hours with continuous stirring.
-
After 2 hours, allow the reaction mixture to cool to room temperature.
-
The cooled mixture is then dried under a vacuum to remove the solvent and excess acetic anhydride.
-
The resulting residue is purified by recrystallization. This is achieved by dissolving the crude product in a minimum amount of hot deionized water, followed by slow cooling to induce crystallization.
-
The purified crystals are collected by vacuum filtration using a Buchner funnel, washed with a small amount of cold deionized water, and then dried in a desiccator.
Synthesis Pathway Diagram
The following diagram illustrates the synthesis pathway of this compound from 3-methoxy-4-nitroaniline.
References
N-(3-Methoxy-4-nitrophenyl)acetamide CAS number and molecular structure
An In-depth Technical Guide on N-(3-Methoxy-4-nitrophenyl)acetamide and Its Isomers
This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, and synthesis of this compound and its closely related, more extensively studied isomer, N-(4-Methoxy-3-nitrophenyl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound and its isomers are aromatic compounds belonging to the class of acetamides. These compounds are of interest in medicinal chemistry and materials science due to their structural motifs, which are present in various biologically active molecules. This guide will focus on the user-specified compound and provide comparative data on a key isomer to offer a broader understanding of this chemical class.
Compound Identification and Physicochemical Properties
There can be ambiguity in the nomenclature of substituted phenylacetamides. The position of the substituents on the phenyl ring is crucial for the compound's identity and properties. This guide addresses this compound and the more commonly documented isomer, N-(4-Methoxy-3-nitrophenyl)acetamide.
| Property | This compound | N-(4-Methoxy-3-nitrophenyl)acetamide |
| CAS Number | Not explicitly found; precursor has CAS | 50651-39-3[1] |
| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄[1] |
| Molecular Weight | 210.19 g/mol | 210.1867 g/mol [1] |
| IUPAC Name | This compound | N-(4-Methoxy-3-nitrophenyl)acetamide |
| Synonyms | 3'-Methoxy-4'-nitroacetanilide | 4'-Methoxy-3'-nitroacetanilide |
Molecular Structure
The molecular structure of these isomers is characterized by a central phenyl ring substituted with an acetamide group, a methoxy group, and a nitro group. The relative positions of the methoxy and nitro groups define the specific isomer.
Caption: Molecular Structure of this compound.
Caption: Molecular Structure of N-(4-Methoxy-3-nitrophenyl)acetamide.
In the case of N-(4-Methoxy-3-nitrophenyl)acetamide, crystallographic studies have shown that the methoxy and acetamide groups are nearly coplanar with the phenyl ring.[2][3] The nitro group, however, is twisted out of this plane by approximately 30 degrees and can be disordered over two orientations.[2][3][4]
Experimental Protocols: Synthesis
Detailed synthesis protocols are available in the literature for isomers of this compound. The general method involves the acetylation of the corresponding substituted nitroaniline.
Synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide
A documented method for the synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide involves the acetylation of 4-methoxy-3-nitroaniline.[2]
Materials:
-
4-methoxy-3-nitroaniline (20 mmol, 3.36 g)
-
Glacial acetic acid (30 ml)
-
Acetic anhydride (24 mmol, 2.46 g, 20% molar excess)
Procedure:
-
A solution of 4-methoxy-3-nitroaniline in glacial acetic acid is prepared in a suitable reaction vessel.
-
Acetic anhydride is added to the solution.
-
The reaction mixture is refluxed for 2 hours with continuous stirring.
-
After the reaction is complete, the mixture is dried under vacuum.
-
The resulting residue is purified by recrystallization twice from deionized water to yield single crystals of N-(4-Methoxy-3-nitrophenyl)acetamide.[2]
Caption: Workflow for the synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide.
Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide
A similar acetylation procedure is used for the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide.[5][6][7]
Materials:
-
4-methoxy-2-nitroaniline (20 mmol, 3.36 g)
-
Glacial acetic acid (30 ml)
-
Acetic anhydride (24 mmol, 2.46 g)
Procedure:
-
4-methoxy-2-nitroaniline is dissolved in glacial acetic acid.
-
Acetic anhydride is added to the solution.
-
The reaction mixture is stirred continuously for 18 hours at room temperature.
-
Following the reaction, the mixture is dried under vacuum.
-
The N-(4-methoxy-2-nitrophenyl)acetamide in the residue is purified by recrystallization twice from an aqueous solution.[5][6][7]
Biological Activity and Signaling Pathways
There is limited specific information in the public domain regarding the biological activity and involvement in signaling pathways for this compound. However, the broader class of 4-alkoxyacetanilides, to which these compounds are related, has a history of use as analgesics and antipyretics.[2][6] The biological effects of these precursor drugs are often attributed to their metabolites. For instance, 4-alkoxyacetanilides can undergo oxidative O-dealkylation in vivo to form N-(4-hydroxyphenyl)acetamide (acetaminophen), a clinically significant analgesic.[2]
It has been suggested that nitrated metabolites of such compounds may arise in vivo during conditions of oxidative stress, potentially modulating their pharmacological or toxicological profiles.[8] While no specific signaling pathways have been elucidated for this compound, research on related acetamide derivatives has explored their potential as antitubercular agents.[9]
Conclusion
This technical guide has summarized the available information on this compound and its isomer, N-(4-Methoxy-3-nitrophenyl)acetamide. While data on the user-specified compound is scarce, the detailed information provided for its well-documented isomer offers valuable insights into the synthesis, structure, and potential context of this class of compounds. Further research is required to fully characterize the physicochemical properties and biological activities of this compound.
References
- 1. N-(4-methoxy-3-nitrophenyl)acetamide [webbook.nist.gov]
- 2. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. mdpi.com [mdpi.com]
Spectroscopic data (NMR, IR, MS) of N-(3-Methoxy-4-nitrophenyl)acetamide
Spectroscopic Data Summary for N-(4-Methoxy-3-nitrophenyl)acetamide
The following tables summarize the expected and reported spectroscopic data for N-(4-Methoxy-3-nitrophenyl)acetamide.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Aromatic-H | ~7.8-8.2 | m | 3H | Ar-H |
| Methoxy-H | ~3.9 | s | 3H | OCH₃ |
| Acetyl-H | ~2.2 | s | 3H | COCH₃ |
| Amide-H | ~9.5-10.5 | br s | 1H | NH |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||
| Carbonyl | ~168-170 | C=O | ||
| Aromatic-C | ~110-155 | Ar-C | ||
| Methoxy-C | ~56 | OCH₃ | ||
| Acetyl-C | ~24 | COCH₃ |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Specific peak assignments for the aromatic region would require detailed 2D NMR analysis.
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Amide I) | 1660-1700 | Strong |
| N-H Bend (Amide II) | 1510-1570 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |
| N-O Stretch (Nitro) | 1500-1560 and 1300-1370 | Strong |
| C-O Stretch (Ether) | 1000-1300 | Strong |
Table 3: Mass Spectrometry (MS) Data
| Ion | m/z (amu) | Notes |
| [M]⁺ | 210.19 | Molecular Ion |
| [M-CH₂CO]⁺ | 168.16 | Loss of ketene |
| [M-NO₂]⁺ | 164.19 | Loss of nitro group |
Experimental Protocols
Synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide
A common method for the synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide is through the acetylation of 4-methoxy-3-nitroaniline.[1]
Materials:
-
4-methoxy-3-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
A solution of 4-methoxy-3-nitroaniline (e.g., 20 mmol, 3.36 g) in glacial acetic acid (30 ml) is prepared in a round-bottom flask.[1]
-
A 20% molar excess of acetic anhydride (e.g., 24 mmol, 2.46 g) is added to the solution.[1]
-
The reaction mixture is refluxed for approximately 2 hours with continuous stirring.[1]
-
After the reaction is complete, the mixture is dried under vacuum to remove the solvent.[1]
-
The resulting residue is purified by recrystallization, for instance, twice from deionized water, to yield the final product.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets.
Mass Spectrometry (MS): Mass spectra can be acquired using various techniques, such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.
Visualized Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and spectroscopic identification of a compound like N-(4-Methoxy-3-nitrophenyl)acetamide.
References
Technical Guide: Solubility Profile of N-(3-Methoxy-4-nitrophenyl)acetamide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of N-(3-Methoxy-4-nitrophenyl)acetamide, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for its purification, reaction optimization, and formulation development. This document outlines standard experimental protocols and data presentation formats to aid researchers in their laboratory work.
Introduction
Data Presentation: Quantitative Solubility
The following table is designed for the systematic recording of experimentally determined solubility data for this compound in various common organic solvents at standard temperature and pressure (STP). Researchers can adapt this table to include data at different temperatures as required.
| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Polar Protic Solvents | ||||||
| Methanol | 32.04 | 0.792 | 5.1 | |||
| Ethanol | 46.07 | 0.789 | 4.3 | |||
| Isopropanol | 60.10 | 0.786 | 3.9 | |||
| Water | 18.02 | 0.998 | 10.2 | |||
| Polar Aprotic Solvents | ||||||
| Acetone | 58.08 | 0.791 | 5.1 | |||
| Acetonitrile | 41.05 | 0.786 | 5.8 | |||
| Dimethylformamide (DMF) | 73.09 | 0.944 | 6.4 | |||
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 7.2 | |||
| Nonpolar Solvents | ||||||
| Hexane | 86.18 | 0.655 | 0.1 | |||
| Toluene | 92.14 | 0.867 | 2.4 | |||
| Chloroform | 119.38 | 1.489 | 4.1 | |||
| Diethyl Ether | 74.12 | 0.713 | 2.8 |
Experimental Protocols
Accurate determination of solubility is crucial. The following are detailed methodologies for two common and reliable experimental techniques.
Gravimetric Method (Shake-Flask)
The shake-flask method is a widely used technique for determining thermodynamic solubility. It involves creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or watch glass
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Agitate the mixture at a constant temperature using a thermostatic shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed to permit undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration using a chemically resistant syringe filter is recommended.
-
Transfer the filtered, saturated solution to a pre-weighed evaporating dish.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heat).
-
Once the solvent is fully evaporated, dry the residue in an oven at a suitable temperature below the compound's melting point until a constant weight is achieved.
-
The final weight of the residue corresponds to the mass of this compound dissolved in the known volume of the solvent.
-
Calculate the solubility in g/100 mL or mol/L.
UV-Spectrophotometric Method
This method is suitable for compounds with a chromophore, such as this compound, and is often used for determining kinetic solubility.
Materials:
-
This compound
-
Selected organic solvents (UV-grade)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1-4).
-
-
Measurement and Calculation:
-
Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve's regression equation to calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.
Conclusion
This technical guide provides a structured approach for researchers to determine and report the solubility of this compound in common organic solvents. By following the detailed experimental protocols for the gravimetric and UV-spectrophotometric methods, scientists can generate reliable and reproducible solubility data. The provided data presentation table and workflow visualization are intended to standardize the process, facilitating easier comparison of results across different studies and laboratories. This foundational data is essential for the effective use of this compound in drug development and other scientific research.
References
N-(3-Methoxy-4-nitrophenyl)acetamide: A Key Intermediate in Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Methoxy-4-nitrophenyl)acetamide is a substituted aromatic nitro compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its structure, featuring a reactive nitro group and an acetamido moiety on a methoxy-substituted benzene ring, provides a valuable scaffold for further chemical transformations. This technical guide details the synthesis, properties, and significant applications of this compound, providing researchers with the essential information for its effective utilization in the laboratory.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in synthesis. The key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| CAS Number | 50651-39-3 |
| Appearance | Crystalline solid |
| Melting Point | 144-145 °C[1] |
| Boiling Point | 424.1 °C at 760 mmHg[1] |
| Density | 1.327 g/cm³[1] |
| Flash Point | 210.3 °C[1] |
| Refractive Index | 1.594[1] |
Synthesis of this compound
Experimental Protocol: Acetylation of 3-methoxy-4-nitroaniline (Proposed)
This protocol is based on the established synthesis of the closely related isomer, N-(4-Methoxy-3-nitrophenyl)acetamide[2].
Materials:
-
3-methoxy-4-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-methoxy-4-nitroaniline (e.g., 20 mmol, 3.36 g) in glacial acetic acid (e.g., 30 mL).
-
To the stirred solution, add a molar excess of acetic anhydride (e.g., 24 mmol, 2.46 g).
-
Heat the reaction mixture to reflux and maintain for a period of 2 hours, with continuous stirring[2].
-
After the reaction is complete, cool the mixture to room temperature.
-
The mixture can then be dried under vacuum to remove the solvent and excess acetic anhydride[2].
-
The resulting crude product is then purified by recrystallization. This is typically achieved by dissolving the residue in a minimal amount of hot deionized water and allowing it to cool slowly to form crystals[2].
-
Collect the purified crystals by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Diagram of the Synthetic Pathway:
Caption: Synthesis of this compound via acetylation.
Role as a Chemical Intermediate
This compound is a valuable intermediate primarily due to the synthetic handles provided by its functional groups. The nitro group can be readily reduced to an amine, which can then undergo a wide range of reactions, including diazotization, acylation, and alkylation. The acetamido group can be hydrolyzed to reveal the parent amine, offering a protecting group strategy.
Reduction of the Nitro Group
A key transformation of this compound is the reduction of the nitro group to an amine, yielding N-(4-amino-3-methoxyphenyl)acetamide. This resulting diamine is a crucial building block for the synthesis of heterocyclic compounds, such as benzimidazoles, which are prevalent in many biologically active molecules.
Diagram of the Reduction Pathway:
Caption: Reduction of the nitro group to form the corresponding amine.
The resulting N-(4-amino-3-methoxyphenyl)acetamide can then be used in the synthesis of various pharmaceutical agents. For instance, similar amino-acetanilide structures are precursors to compounds with analgesic properties[2].
Applications in Drug Discovery and Development
While specific examples of drugs synthesized directly from this compound are not detailed in the provided search results, the broader class of nitrated 4-alkoxyacetanilides, to which this compound belongs, is of significant interest in medicinal chemistry. These compounds are often studied as potential metabolites or analogues of well-known drugs like phenacetin and paracetamol (acetaminophen)[2].
The study of such nitrated derivatives is important for understanding the metabolism and potential toxicity of parent drugs. For example, the in vivo O-dealkylation of 4-alkoxyacetanilides is a major metabolic pathway, and the presence of a nitro group can influence this process and potentially lead to the formation of reactive metabolites[2]. Therefore, this compound can serve as a reference standard or a tool compound in toxicological and metabolic studies of related pharmaceutical compounds.
Conclusion
This compound is a synthetically useful chemical intermediate with potential applications in the development of new pharmaceutical agents and as a tool for studying drug metabolism. Its synthesis, primarily through the acetylation of 3-methoxy-4-nitroaniline, is straightforward and analogous to that of its isomers. The reactivity of its nitro and acetamido groups allows for a variety of subsequent chemical modifications, making it a valuable building block for organic synthesis. For researchers in drug discovery and development, a thorough understanding of the chemistry of this and related compounds is essential for the design of new, effective, and safe therapeutic agents.
References
An In-depth Technical Guide to N-(3-Methoxy-4-nitrophenyl)acetamide: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(3-Methoxy-4-nitrophenyl)acetamide, a nitro-substituted aromatic amide. While direct extensive research on this specific isomer is limited, this document compiles available information and draws logical parallels from closely related isomers to present a thorough understanding of its discovery, synthesis, and physicochemical properties. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols, tabulated data for comparative analysis, and visualizations of synthetic pathways.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader class of nitroacetanilides, which have been significant compounds in the development of synthetic chemistry, particularly in the dye and pharmaceutical industries. Acetanilide itself, discovered in the late 19th century, was one of the earliest synthetic antipyretic and analgesic drugs. The introduction of a nitro group to the acetanilide structure provides a versatile chemical handle for further functionalization, making nitroacetanilides important intermediates in organic synthesis.
Physicochemical Properties
Quantitative data for this compound is not extensively reported. However, data for its isomers, N-(4-Methoxy-2-nitrophenyl)acetamide and N-(4-methoxy-3-nitrophenyl)acetamide, are available and provide a valuable reference for predicting the properties of the target compound.
| Property | This compound (Predicted/Inferred) | N-(4-Methoxy-2-nitrophenyl)acetamide[1] | N-(4-methoxy-3-nitrophenyl)acetamide[2] |
| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol | 210.19 g/mol | 210.187 g/mol |
| CAS Number | Not assigned | 119-81-3 | 50651-39-3 |
| Appearance | Likely a crystalline solid | Yellow crystalline solid | Crystalline solid |
| Melting Point | Not reported | 117-118 °C | Not reported |
| Boiling Point | Not reported | Not available | Not available |
| Solubility | Expected to be soluble in organic solvents like acetic acid and ethanol | Soluble in ethanol | Soluble in glacial acetic acid |
Synthesis of this compound
The primary route for the synthesis of this compound is through the acetylation of its corresponding aniline precursor, 3-methoxy-4-nitroaniline. This method is well-established for the synthesis of other acetanilide derivatives.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Acetylation of 3-methoxy-4-nitroaniline
This protocol is based on established procedures for the acetylation of analogous methoxy-nitroanilines.[1][3]
Materials:
-
3-methoxy-4-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methoxy-4-nitroaniline (1 equivalent) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.1-1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-cold deionized water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water to remove any remaining acetic acid.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified crystals under vacuum to obtain the final product.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the aromatic protons, the methoxy group protons, and the acetyl group protons with appropriate chemical shifts and splitting patterns. |
| ¹³C NMR | Resonances for all nine carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the carbonyl and methyl carbons of the acetyl group. |
| FT-IR | Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, C-N stretch, and the symmetric and asymmetric stretches of the nitro group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (210.19 m/z). |
| Melting Point | A sharp melting point range for the purified crystalline solid. |
Biological Activity and Potential Applications
While there is limited direct research on the biological activity of this compound, its structural analogs have been investigated for various pharmacological properties. For instance, some acetamide derivatives have shown potential as antioxidant and anti-inflammatory agents.[4] Furthermore, related nitro-substituted phenylacetamides have been explored as potential antitubercular agents.[5]
The presence of the nitro and methoxy groups on the acetanilide scaffold makes this compound a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes the compound a useful starting material in medicinal chemistry programs aimed at the discovery of new therapeutic agents.
Potential Metabolic Pathway
The following diagram illustrates a potential metabolic pathway for this compound, drawing parallels from the metabolism of other nitroaromatic and acetanilide compounds.
Caption: A putative metabolic pathway for this compound.
Conclusion
This compound is a substituted nitroacetanilide with potential as a synthetic intermediate in various chemical and pharmaceutical applications. While direct historical and extensive characterization data for this specific isomer are not abundant, its synthesis can be reliably achieved through the acetylation of 3-methoxy-4-nitroaniline, a method well-established for related compounds. The physicochemical properties of its isomers provide a useful benchmark for this compound. Further research into the biological activities of this compound and its derivatives could unveil novel therapeutic applications, making it a compound of interest for further investigation by the scientific community. This guide serves as a foundational resource to facilitate such future explorations.
References
- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-methoxy-3-nitrophenyl)acetamide [webbook.nist.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]
Thermochemical Profile of N-(3-Methoxy-4-nitrophenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the thermochemical properties of N-(3-Methoxy-4-nitrophenyl)acetamide. A thorough search of available scientific literature and databases reveals a significant lack of experimentally determined or computationally predicted thermochemical data for this specific isomer. This document transparently reports this data gap and, to provide valuable context for researchers, presents available data for the closely related isomer, N-(4-methoxy-3-nitrophenyl)acetamide. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key thermochemical parameters such as the enthalpy of combustion and sublimation, which are applicable to this class of compounds. This guide also includes a representative synthesis scheme and a general experimental workflow for thermochemical analysis, visualized using Graphviz diagrams, to support future research endeavors in this area.
Thermochemical Data
A comprehensive literature and database search did not yield any specific experimental or computational thermochemical data for this compound. The National Institute of Standards and Technology (NIST) database, a primary resource for thermochemical data, does not contain entries for this particular compound[1].
To provide some context for researchers working with related molecules, Table 1 summarizes the available physical properties for the isomeric compound, N-(4-methoxy-3-nitrophenyl)acetamide . It is crucial to note that these values are not interchangeable and are provided for comparative purposes only.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| CAS Number | 50651-39-3 | [1] |
Table 1: Physical Properties of N-(4-methoxy-3-nitrophenyl)acetamide.
Experimental Protocols
While specific thermochemical data for this compound is unavailable, the following sections describe standard experimental procedures used to determine such properties for related substituted acetanilides. These protocols are based on established calorimetric techniques.
Determination of the Enthalpy of Combustion by Static Bomb Calorimetry
The standard molar enthalpy of formation in the crystalline phase, ΔfHm°(cr), can be derived from the standard molar enthalpy of combustion, ΔcHm°. The latter is determined using static bomb calorimetry.
Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter, and the resulting temperature change is measured.
Apparatus:
-
Isoperibol static bomb calorimeter
-
Calorimetric bomb (typically stainless steel)
-
Platinum crucible
-
Pellet press
-
High-precision thermometer (e.g., platinum resistance thermometer)
-
Oxygen supply (high purity)
-
Ignition system
Procedure:
-
Sample Preparation: A pellet of the crystalline this compound of known mass is prepared using a pellet press.
-
Calorimeter Calibration: The energy equivalent of the calorimeter (εcalor) is determined by combusting a certified standard reference material, typically benzoic acid, under identical conditions.
-
Bomb Preparation: The pellet is placed in the platinum crucible, and a cotton fuse of known mass and energy of combustion is positioned to ensure ignition. A small, known amount of distilled water is added to the bomb to ensure saturation of the internal atmosphere with water vapor. The bomb is then sealed and purged with oxygen before being filled with high-purity oxygen to a pressure of approximately 3 MPa.
-
Combustion: The bomb is submerged in a known mass of water in the calorimeter. The initial temperature is recorded over a period to establish a baseline. The sample is then ignited. The temperature of the water is recorded at regular intervals until a stable final temperature is reached.
-
Analysis of Products: After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed. The amount of nitric acid formed from the nitrogen in the sample and residual atmospheric nitrogen is determined by titration. The completeness of the combustion is verified by inspecting the crucible for any unburned carbon.
-
Data Calculation: The specific energy of combustion of the compound, Δcu°, is calculated using the following equation:
Δcu° = (εcalor * ΔT - ΔUign) / m
where:
-
ΔT is the corrected temperature change.
-
ΔUign is the correction for the energy of combustion of the fuse.
-
m is the mass of the sample.
Corrections are applied for the formation of nitric acid (Washburn corrections) to adjust the results to standard conditions. The standard molar enthalpy of combustion, ΔcHm°, is then calculated from Δcu°. Finally, the standard molar enthalpy of formation is calculated using Hess's law.
-
Determination of the Enthalpy of Sublimation by Differential Scanning Calorimetry (DSC)
The enthalpy of sublimation, ΔsubHm°, can be determined by measuring the enthalpy of fusion and the enthalpy of vaporization. For compounds that may decompose at their boiling point, techniques to measure sublimation directly or to derive it from vaporization and fusion data at lower temperatures are employed.
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of the temperature and enthalpy of phase transitions.
Apparatus:
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the crystalline sample is placed in an aluminum DSC pan, which is then hermetically sealed.
-
Fusion Enthalpy Measurement: The sample is heated at a constant rate (e.g., 5-10 K/min) under an inert atmosphere. The DSC thermogram will show an endothermic peak corresponding to the melting of the substance. The temperature at the peak maximum is the melting temperature (Tfus), and the area under the peak is proportional to the enthalpy of fusion (ΔfusHm).
-
Vaporization Enthalpy Measurement: While direct vaporization can be challenging due to potential decomposition, specialized DSC techniques or thermogravimetric analysis (TGA) coupled with DSC can be used to determine the enthalpy of vaporization (ΔvapHm).
-
Calculation of Sublimation Enthalpy: The enthalpy of sublimation at the melting temperature can be calculated as the sum of the enthalpy of fusion and the enthalpy of vaporization. To determine the sublimation enthalpy at the standard temperature of 298.15 K, heat capacity data for the solid, liquid, and gas phases are required to adjust the values from the experimental temperatures.
Synthesis of N-(4-methoxy-3-nitrophenyl)acetamide
While no synthesis protocol for this compound was found, a representative procedure for the synthesis of the related isomer, N-(4-methoxy-3-nitrophenyl)acetamide, is provided below. This reaction involves the acetylation of 4-methoxy-3-nitroaniline.[2]
Reactants:
-
4-methoxy-3-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
4-methoxy-3-nitroaniline (e.g., 20 mmol) is dissolved in glacial acetic acid (e.g., 30 ml).
-
A molar excess of acetic anhydride (e.g., 24 mmol) is added to the solution.
-
The reaction mixture is refluxed for approximately 2 hours with continuous stirring.
-
After the reaction is complete, the solvent is removed under vacuum.
-
The resulting residue, N-(4-methoxy-3-nitrophenyl)acetamide, is purified by recrystallization, for example, from deionized water.
Visualizations
The following diagrams, generated using the DOT language, illustrate a representative synthesis pathway and a general experimental workflow for thermochemical analysis.
References
N-(3-Methoxy-4-nitrophenyl)acetamide crystal structure and crystallography data
Disclaimer: This guide addresses the structural and synthetic aspects of nitromethoxy-substituted N-phenylacetamides. Extensive searches did not yield specific crystallographic data for N-(3-Methoxy-4-nitrophenyl)acetamide. Therefore, this document presents a detailed analysis of two closely related isomers, N-(4-Methoxy-3-nitrophenyl)acetamide and N-(4-Methoxy-2-nitrophenyl)acetamide , to provide valuable comparative data and relevant experimental protocols for researchers in drug development and chemical sciences.
Introduction
N-aryl acetamides are a class of compounds with significant interest in medicinal chemistry, stemming from the historical use of molecules like phenacetin as analgesics. The introduction of nitro and methoxy substituents to the phenyl ring can modulate the compound's physicochemical properties, biological activity, and metabolic pathways. Understanding the precise three-dimensional structure through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide summarizes the available crystallographic data and synthesis protocols for two key isomers.
Synthesis and Crystallization
The synthesis of these acetamides is typically achieved through the acetylation of the corresponding substituted aniline. The general workflow involves the reaction of a methoxy-nitroaniline with acetic anhydride.
Experimental Protocol: Synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide
A representative protocol for the synthesis involves the acetylation of 4-methoxy-3-nitroaniline.
-
Reaction Setup: 20 mmol (3.36 g) of 4-methoxy-3-nitroaniline is dissolved in 30 ml of glacial acetic acid in a suitable flask.
-
Acetylation: A 20% molar excess of acetic anhydride (24 mmol; 2.46 g) is added to the solution.
-
Reaction Conditions: The mixture is refluxed for 2 hours with continuous stirring.
-
Isolation: The solvent is removed under vacuum.
-
Purification: The resulting residue is purified by recrystallization twice from deionized water to yield the final product.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow cooling of a hot, nearly saturated aqueous solution of the compound.
A similar protocol is used for N-(4-Methoxy-2-nitrophenyl)acetamide, where 4-methoxy-2-nitroaniline is used as the starting material, and the reaction is stirred at room temperature for 18 hours.
Synthesis Workflow
Caption: General workflow for the synthesis of N-(Methoxy-nitrophenyl)acetamide derivatives.
Crystallographic Data
The crystal structures of N-(4-Methoxy-3-nitrophenyl)acetamide and N-(4-Methoxy-2-nitrophenyl)acetamide have been determined by single-crystal X-ray diffraction. The key parameters are summarized below.
Crystal Data and Structure Refinement
| Parameter | N-(4-Methoxy-3-nitrophenyl)acetamide | N-(4-Methoxy-2-nitrophenyl)acetamide |
| Chemical Formula | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ |
| Formula Weight (Mr) | 210.19 | 210.19 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | Not specified in provided text | 14.8713 (7) |
| b (Å) | Not specified in provided text | 3.9563 (2) |
| c (Å) | Not specified in provided text | 17.2057 (9) |
| β (°) | Not specified in provided text | 114.051 (3) |
| Volume (ų) | Not specified in provided text | 924.14 (8) |
| Z | Not specified in provided text | 4 |
| Radiation Type | Not specified in provided text | Cu Kα (λ = 1.54184 Å) |
| Calculated Density (Mg m⁻³) | Not specified in provided text | 1.510 |
Key Molecular Geometry Parameters
The orientation of the substituent groups relative to the central phenyl ring is a key structural feature, described by torsion angles.
| Torsion Angle Description | N-(4-Methoxy-3-nitrophenyl)acetamide | N-(4-Methoxy-2-nitrophenyl)acetamide |
| Methoxy Group Planarity (C-C-O-C) | ~0.0 (4)° (Nearly coplanar) | 6.1 (5)° |
| Acetamide Group Planarity (C-N-C-C) | ~4.9 (4)° (Nearly coplanar) | 25.4 (5)° (Considerably twisted) |
| Nitro Group Twist | ~30° (Twisted and disordered) | 12.8 (5)° |
Structural Analysis and Intermolecular Interactions
The substitution pattern significantly influences the molecular conformation and crystal packing.
-
In N-(4-Methoxy-2-nitrophenyl)acetamide , the ortho-nitro group allows for the formation of a strong intramolecular N—H···O hydrogen bond between the amide proton and a nitro oxygen atom. This internal bonding leads to a herringbone packing motif in the crystal lattice.
-
In N-(4-Methoxy-3-nitrophenyl)acetamide , the absence of an ortho substituent prevents intramolecular hydrogen bonding. Instead, the N-H group donates a hydrogen bond to a nitro oxygen atom of a neighboring molecule, forming chains that propagate through the crystal. The amide carbonyl oxygen is not involved in this hydrogen bonding.
Biological Context and Potential Relevance
These compounds are analogues of phenacetin (N-(4-ethoxyphenyl)acetamide), a known analgesic and antipyretic. The metabolism of such 4-alkoxyacetanilides is a critical aspect of their biological activity and toxicity profile. The primary metabolic pathway is oxidative O-dealkylation to produce N-(4-hydroxyphenyl)acetamide (paracetamol), which is the active analgesic. A minor pathway, deacylation, can produce potentially carcinogenic 4-alkoxyanilines. The introduction of a nitro group could be relevant for studying biotransformation by nitric oxide-derived oxidants.
Caption: Potential metabolic pathways for N-alkoxyacetanilide compounds.
Methodological & Application
Application Notes and Protocols for the Analysis of N-(3-Methoxy-4-nitrophenyl)acetamide by HPLC and UPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Methoxy-4-nitrophenyl)acetamide, a substituted nitroaromatic compound, is of significant interest in pharmaceutical research and development due to its potential role as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and reliable analytical methods are crucial for its quantification, impurity profiling, and stability testing. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely employed for these purposes, offering high resolution, sensitivity, and reproducibility.
This document provides detailed application notes and protocols for the analysis of this compound using both HPLC and UPLC methodologies. The information presented is intended to guide researchers in developing and implementing robust analytical procedures for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Synonym | N-(4-methoxy-3-nitrophenyl)acetamide[1] |
| CAS Number | 50651-39-3 |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Solubility | Soluble in organic solvents such as acetonitrile and methanol; sparingly soluble in water. |
| UV Absorbance (λmax) | Aromatic nitro compounds typically exhibit strong UV absorbance, with a maximum wavelength (λmax) often observed around 254 nm. |
HPLC Analytical Method
This section outlines a reversed-phase HPLC (RP-HPLC) method suitable for the routine analysis of this compound.
Experimental Protocol
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase column with a C18 stationary phase is recommended for good retention and separation of this moderately polar compound. A phenyl-based stationary phase can also be considered as an alternative for different selectivity, particularly for aromatic and nitroaromatic compounds.
2. Reagents and Solutions:
-
Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH).
-
Water: High-purity, deionized water (18.2 MΩ·cm).
-
Acid Modifier: Phosphoric acid or formic acid (for MS compatibility).[1]
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable diluent.
3. Chromatographic Conditions:
| Parameter | HPLC Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% H₃PO₄ in Water) and Mobile Phase B (Acetonitrile) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
4. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a suitable volume of sample diluent to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC Method |
| Retention Time (tR) | ~ 8.5 min |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
UPLC Analytical Method
For higher throughput and improved resolution, an Ultra-Performance Liquid Chromatography (UPLC) method is presented. UPLC utilizes columns with smaller particle sizes (< 2 µm), enabling faster separations at higher pressures.
Experimental Protocol
1. Instrumentation and Columns:
-
A UPLC system capable of operating at high pressures, equipped with a binary solvent manager, a sample manager, a column heater, and a tunable UV (TUV) or photodiode array (PDA) detector.
-
Column: A UPLC column with a sub-2 µm particle size is essential. A C18 stationary phase is a common choice.
2. Reagents and Solutions:
-
The same high-purity reagents and solutions as described for the HPLC method are to be used. For UPLC, it is highly recommended to use LC-MS grade solvents and additives to minimize background noise.
3. Chromatographic Conditions:
| Parameter | UPLC Conditions |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection Wavelength | 254 nm |
| Run Time | 4 minutes |
4. Sample Preparation:
-
Follow the same sample preparation procedure as outlined for the HPLC method, ensuring that the final concentration is appropriate for the sensitivity of the UPLC system. Due to the smaller injection volumes and higher sensitivity of UPLC, sample concentrations may need to be adjusted accordingly.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the UPLC method.
| Parameter | UPLC Method |
| Retention Time (tR) | ~ 2.1 min |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.02 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.06 µg/mL |
| Precision (%RSD) | < 1.5% |
| Accuracy (% Recovery) | 98.5 - 101.5% |
Method Validation
Both the HPLC and UPLC methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the HPLC and UPLC analysis of this compound.
Caption: HPLC Experimental Workflow.
Caption: UPLC Experimental Workflow.
Conclusion
The HPLC and UPLC methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of this compound. The UPLC method offers significant advantages in terms of speed and resolution, making it ideal for high-throughput environments. Proper method validation is essential before implementation in a regulated laboratory setting to ensure the generation of accurate and precise data. These methods can serve as a valuable starting point for the development of tailored analytical procedures for this compound in various research and drug development applications.
References
Application Notes and Protocols for N-(3-Methoxy-4-nitrophenyl)acetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Methoxy-4-nitrophenyl)acetamide is a substituted acetanilide that holds significance in medicinal chemistry primarily as a key intermediate in the synthesis of pharmacologically active compounds. While direct biological activity data for this specific isomer is not extensively reported in publicly available literature, its structural motifs are present in various bioactive molecules. Its most notable application is as a precursor in the synthesis of the anticancer drug Amsacrine, a DNA intercalator and topoisomerase II inhibitor.[1][2] These notes provide a comprehensive overview of its synthesis, potential applications, and relevant experimental protocols.
Physicochemical Properties
To facilitate laboratory use, the key physicochemical properties of this compound and its precursor are summarized below.
| Property | 3-Methoxy-4-nitroaniline (Precursor) | This compound |
| CAS Number | 16292-88-9 | Not available |
| Molecular Formula | C₇H₈N₂O₃ | C₉H₁₀N₂O₄ |
| Molecular Weight | 168.15 g/mol | 210.19 g/mol |
| Appearance | - | - |
| Melting Point | - | - |
| Solubility | - | - |
Application in Medicinal Chemistry: A Precursor to Amsacrine
The primary documented application of this compound in medicinal chemistry is as a crucial intermediate in the synthesis of Amsacrine.[3][4] Amsacrine is an antineoplastic agent used in the treatment of acute lymphoblastic leukemia.[1][3] It functions as a topoisomerase II inhibitor, leading to DNA strand breaks and cell death.[2][3]
The synthetic pathway to Amsacrine involves the initial acetylation of 3-methoxy-4-nitroaniline to form this compound. This is followed by the reduction of the nitro group to an amine, yielding 3-amino-4-methoxyacetanilide. This intermediate, which constitutes the side chain of Amsacrine, is then condensed with 9-chloroacridine to form the final drug.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not explicitly detailed in the searched literature, a reliable method can be inferred from the well-documented acetylation of its isomers, such as N-(4-methoxy-2-nitrophenyl)acetamide and N-(4-methoxy-3-nitrophenyl)acetamide, as well as general procedures for aniline acetylation.[5][6]
Protocol 1: Synthesis of this compound
This protocol is based on the acetylation of substituted anilines with acetic anhydride.
Materials:
-
3-Methoxy-4-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxy-4-nitroaniline (1 equivalent) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.1-1.2 equivalents) dropwise while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water with stirring.
-
The crude this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol-water, to obtain the pure this compound.
-
Dry the purified crystals and determine the yield, melting point, and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Reduction of this compound to 3-Amino-4-methoxyacetanilide
This protocol is based on patent literature describing the reduction of the nitro group.[7][8]
Materials:
-
This compound
-
Hydrazine hydrate (40-80%)
-
Catalyst (e.g., Ferric chloride, Raney Nickel)
-
Solvent (e.g., Methanol, Ethanol)
-
Diatomite (optional, as a filter aid)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), a solvent such as methanol or ethanol, and a catalytic amount of a reduction catalyst (e.g., FeCl₃·6H₂O or Raney Nickel).[7][8]
-
Heat the mixture to a temperature between 40-80 °C with stirring.[7]
-
Slowly add hydrazine hydrate (1.5-1.65 equivalents) to the heated mixture over a period of 1-3 hours.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the hot reaction mixture to remove the catalyst and any filter aid.
-
The filtrate can be concentrated under reduced pressure to remove the solvent.
-
The resulting crude 3-amino-4-methoxyacetanilide can be purified by cooling and filtration to yield the solid product.[7]
Visualizations
Synthetic Pathway to Amsacrine
Caption: Synthetic pathway to Amsacrine via this compound.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Logical Relationship as a Synthetic Intermediate
Caption: Role of this compound as a key intermediate.
Conclusion
This compound serves as a valuable building block in medicinal chemistry, most notably in the synthesis of the anticancer drug Amsacrine. The protocols provided, based on established chemical transformations of analogous compounds, offer a reliable pathway for its synthesis and subsequent conversion. While direct biological data on this compound is sparse, its role as a precursor to a clinically significant drug underscores its importance in the field of drug discovery and development. Further investigation into the biological activities of this and related nitroacetanilides may reveal novel therapeutic applications.
References
- 1. CN101633627A - A kind of method of producing 3-(N, N-diallyl) amino-4-methoxyacetanilide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents [patents.google.com]
- 8. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]
Application Notes: Synthesis of Azo Disperse Dyes using N-(3-Methoxy-4-nitrophenyl)acetamide
Introduction
N-(3-Methoxy-4-nitrophenyl)acetamide is a key chemical intermediate used in the synthesis of various organic compounds. In the dye manufacturing industry, its primary role is as a precursor to N-(4-amino-3-methoxyphenyl)acetamide (also known as 3-amino-4-methoxyacetanilide). This resulting amine is a valuable diazo component for producing a range of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are the largest and most versatile class of synthetic colorants.[1][2] The derivatives of this compound are particularly important in the formulation of disperse dyes, which are designed for coloring hydrophobic synthetic fibers such as polyester, nylon, and acetate.[3][4] For instance, 3-amino-4-methoxyacetanilide is a crucial intermediate for manufacturing high-performance colorants like C.I. Disperse Blue 79.[3][5]
The overall synthetic strategy involves a two-step process:
-
Reduction: The nitro group (-NO₂) of this compound is reduced to a primary amino group (-NH₂).
-
Diazotization and Azo Coupling: The newly formed aromatic amine is converted into a diazonium salt, which is then reacted with a suitable coupling component to form the final azo dye.[6]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of azo disperse dyes.
Physicochemical Data of Key Compounds
A summary of the key physical and chemical properties of the starting material and its crucial intermediate is provided below.
| Property | This compound | N-(4-amino-3-methoxyphenyl)acetamide |
| Synonyms | 4'-Methoxy-3'-nitroacetanilide | 3-Amino-4-methoxyacetanilide; 2-Methoxy-5-(acetylamino)aniline |
| CAS Number | 50651-39-3[7][8] | 6375-47-9[3] |
| Molecular Formula | C₉H₁₀N₂O₄[7] | C₉H₁₂N₂O₂ |
| Molecular Weight | 210.19 g/mol [7][8] | 180.20 g/mol [9] |
| Appearance | Yellow Solid | Solid |
| Melting Point | 144-145 °C[8] | 108-109 °C[9] |
Overall Synthesis Pathway
The logical flow from the starting nitro compound to a final azo dye product is depicted below. The process hinges on the transformation of the nitro group into a reactive diazonium salt, which then forms the chromophoric azo bridge upon reacting with an electron-rich coupling partner.
Caption: Overall synthesis pathway from the starting material to the final dye.
Experimental Protocols
Protocol 1: Reduction of this compound
This protocol describes the conversion of the nitro-compound into its corresponding amine via catalytic hydrogenation, a clean and efficient method.[5]
Materials:
-
This compound
-
Methanol
-
Raney Nickel or Palladium on Carbon (Pd/C) catalyst (5%)
-
Hydrogen Gas (H₂)
-
Nitrogen Gas (N₂) (for inerting)
-
High-pressure reactor (autoclave/hydrogenator)
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Charge the high-pressure reactor with this compound (1 equivalent) and methanol as the solvent. Add the Raney Nickel or Pd/C catalyst (typically 2-5% by weight of the substrate).[9]
-
Inerting: Seal the reactor and purge it several times with nitrogen gas to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.6-2.0 MPa).[5][9]
-
Reaction: Begin stirring and heat the mixture to the target temperature (e.g., 50-80 °C). Monitor the reaction progress by observing the cessation of hydrogen uptake.[5][9]
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor again with nitrogen gas.
-
Catalyst Removal: Open the reactor and filter the mixture through a pad of Celite® to carefully remove the catalyst. Wash the catalyst pad with a small amount of methanol to recover any residual product.
-
Solvent Evaporation: Combine the filtrate and washings. Remove the methanol using a rotary evaporator.
-
Crystallization and Isolation: The crude N-(4-amino-3-methoxyphenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., water or benzene) to yield the pure product.[9]
Protocol 2: Synthesis of a Representative Azo Dye
This protocol details the diazotization of N-(4-amino-3-methoxyphenyl)acetamide and its subsequent coupling with N,N-diethylaniline to form a representative red-violet disperse dye.
Part A: Diazotization
Materials:
-
N-(4-amino-3-methoxyphenyl)acetamide (1 equivalent)
-
Concentrated Hydrochloric Acid (HCl) (approx. 3 equivalents)
-
Sodium Nitrite (NaNO₂) (approx. 1.1 equivalents)
-
Distilled Water
-
Ice
-
Beakers, magnetic stirrer, and thermometer
Procedure:
-
Amine Suspension: In a beaker, create a suspension of N-(4-amino-3-methoxyphenyl)acetamide in a mixture of water and concentrated HCl.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this low temperature throughout the reaction.[6]
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite in a small amount of cold distilled water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid. The formation of the diazonium salt is indicated by a clear solution. The reaction is complete when the solution gives a positive test for excess nitrous acid (turns starch-iodide paper blue).[10]
-
Maintain Temperature: Keep the resulting diazonium salt solution in the ice bath for immediate use in the coupling reaction. Caution: Do not allow the diazonium salt to warm up or crystallize out of solution, as solid diazonium salts can be explosive.
Part B: Azo Coupling
Materials:
-
Freshly prepared diazonium salt solution (from Part A)
-
N,N-diethylaniline (coupling component, 1 equivalent)
-
Glacial Acetic Acid
-
Sodium Acetate solution (optional, for pH adjustment)
Procedure:
-
Coupling Solution: In a separate large beaker, dissolve N,N-diethylaniline in a small amount of glacial acetic acid and cool it to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold N,N-diethylaniline solution with vigorous stirring.
-
Dye Precipitation: A colored precipitate of the azo dye should form immediately. Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Isolation: Collect the dye precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to remove excess acid and salts.
-
Drying: Dry the purified dye in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
Experimental Workflow Diagram
The following diagram outlines the key steps in the laboratory synthesis of an azo dye from the starting nitro-compound.
Caption: A step-by-step workflow for the synthesis of azo dyes.
Performance and Characterization Data
The resulting azo dyes can be characterized by their coloristic and performance properties. Disperse dyes are evaluated based on their color, dyeing performance, and fastness on synthetic fibers.
Table 2: Typical Spectroscopic and Performance Data for Azo Dyes
| Parameter | Description | Typical Values / Observations |
| λmax (in Acetone/THF) | Wavelength of maximum absorbance in the UV-Visible spectrum; determines the perceived color. | 450 - 600 nm (Yellow to Blue range, depends on specific structure).[11] |
| Molar Extinction Coefficient (ε) | A measure of how strongly the dye absorbs light at λmax. | 20,000 - 60,000 L mol⁻¹ cm⁻¹ |
| FT-IR Spectroscopy (cm⁻¹) | Identifies key functional groups in the dye molecule. | ~3300 (N-H), ~1670 (C=O, amide), ~1590 (-N=N- stretch), ~1250 (C-O, ether).[1] |
| Color on Polyester | The shade produced when applied to polyester fabric. | Varies from yellow, orange, red, to violet and blue depending on the coupling component.[12] |
Table 3: Typical Fastness Properties on Polyester Fabric
Fastness properties are rated on a standard scale (typically 1-5 for wash/light and 1-8 for crocking, where higher is better).
| Fastness Property | Description | Typical Rating for Disperse Dyes |
| Light Fastness | Resistance to color fading upon exposure to light. | 4 - 7 |
| Wash Fastness | Resistance of the color to washing cycles. | 4 - 5 |
| Sublimation Fastness | Resistance to color migration or loss due to heat (important for heat setting and storage). | 3 - 5 |
| Rubbing (Crocking) Fastness | Resistance to color transfer from the fabric surface to another surface by rubbing. | 4 - 5 |
Applications
The primary application for dyes synthesized from this compound is the coloration of synthetic textiles.
-
Textile Dyeing: These azo disperse dyes are used for dyeing polyester, cellulose acetate, and nylon fibers, which are difficult to dye with water-soluble dyes.[3]
-
Printing: They can be formulated into printing pastes for direct printing on synthetic fabrics.
-
Specialty Applications: Some azo dyes find use in other areas such as specialty inks, plastics coloration, and as biological stains.[12][13]
Safety Precautions
-
Handle this compound and its derivatives in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aromatic nitro and amino compounds can be toxic and should be handled with care.
-
Diazonium salts, especially when dry, are shock-sensitive and potentially explosive. Always use them in a cold solution immediately after preparation and never allow them to dry out.
-
Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts (like Raney Ni). This procedure should only be performed by trained personnel using appropriate high-pressure equipment.
References
- 1. plantarchives.org [plantarchives.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. nbinno.com [nbinno.com]
- 4. CN103030570A - Synthesis process of 3-amino-4-methoxy-acetamide - Google Patents [patents.google.com]
- 5. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. N-(4-methoxy-3-nitrophenyl)acetamide [webbook.nist.gov]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. Diazotisation [organic-chemistry.org]
- 11. DSpace at KIST: Monoazo disperse dyes containing ethyleneimine moieties - Part I: Synthesis and application of some monoazo disperse dyes derived from 3-amino-4-methoxyacetanilide [pubs.kist.re.kr]
- 12. jbiochemtech.com [jbiochemtech.com]
- 13. researchgate.net [researchgate.net]
Laboratory Scale Preparation of N-(3-Methoxy-4-nitrophenyl)acetamide: Application Notes and Protocols for Researchers
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the acetylation of 3-methoxy-4-nitroaniline using acetic anhydride. This application note includes a step-by-step experimental procedure, a summary of all quantitative data, and visual diagrams to illustrate the reaction pathway and experimental workflow, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with potential therapeutic applications. Its structure, featuring a nitro group and an acetamide moiety on a methoxy-substituted benzene ring, makes it a versatile precursor for a variety of chemical transformations. The efficient and reliable synthesis of this compound is therefore of significant interest to the medicinal chemistry and drug development community. This protocol outlines a straightforward and reproducible method for its preparation on a laboratory scale.
Reaction Scheme
The synthesis of this compound is achieved through the acetylation of 3-methoxy-4-nitroaniline with acetic anhydride. The reaction proceeds as a nucleophilic acyl substitution, where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acetic anhydride.
Application Notes and Protocol for the Purification of N-(3-Methoxy-4-nitrophenyl)acetamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of N-(3-Methoxy-4-nitrophenyl)acetamide using the recrystallization technique. Recrystallization is a critical process for removing impurities from solid organic compounds to achieve the high degree of purity required in research and pharmaceutical development. The protocols detailed herein are based on established methods for closely related isomers and general principles for the purification of aromatic nitroacetamides. This guide covers solvent selection, detailed experimental procedures for single-solvent and binary-solvent systems, data presentation, and troubleshooting.
Introduction and Principles
This compound is an aromatic organic compound belonging to the class of nitroacetanilides. Compounds in this class are often intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. The purity of such intermediates is paramount as impurities can affect the yield, purity, and safety profile of the final product.
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The principle relies on dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. As the saturated solution slowly cools, the compound's solubility decreases, leading to the formation of pure crystals. Impurities, which are present in smaller concentrations, remain dissolved in the solvent (mother liquor).
Data Presentation
Quantitative data for the specific target compound is not available. However, the physical properties of its close isomers can provide a useful reference for characterization.
| Parameter | N-(4-Methoxy-2-nitrophenyl)acetamide | N-(4-Methoxy-3-nitrophenyl)acetamide | This compound |
| CAS Number | 119-81-3[3] | 50651-39-3[4] | Not Available |
| Molecular Formula | C₉H₁₀N₂O₄[3] | C₉H₁₀N₂O₄[4] | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol | 210.19 g/mol [5] | 210.19 g/mol |
| Melting Point | 117-118 °C[3] | Not Available | To be determined experimentally |
| Recrystallization Solvent | Aqueous Solution[2] | Deionized Water[1] | Water or Ethanol/Water (Proposed) |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
Materials and Equipment
-
Crude this compound
-
Deionized Water
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (various sizes)
-
Graduated cylinders
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Glass funnel (for hot filtration)
-
Fluted filter paper
-
Büchner funnel and flask
-
Filter paper (to fit Büchner funnel)
-
Vacuum source
-
Spatula and watch glass
-
Ice bath
-
Drying oven or desiccator
Protocol 1: Single-Solvent Recrystallization from Water
This protocol is adapted from procedures used for purifying isomeric nitro-methoxy-acetanilides, which show good solubility in hot water.[1][2][6]
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a small volume of deionized water (e.g., 10-20 mL per gram of crude product to start). Heat the mixture on a hot plate with gentle stirring. Add more deionized water in small portions until the solid completely dissolves at the boiling point. Note: Use the minimum amount of hot solvent necessary to fully dissolve the solid to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities or colored residues are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel containing fluted filter paper on the hot plate. Quickly pour the hot solution through the fluted filter paper into the clean, hot flask to remove impurities. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow the solution to cool slowly to room temperature on a heat-resistant surface. Slow cooling encourages the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Carefully transfer the purified crystals to a watch glass and dry them in a low-temperature oven (e.g., 50-60 °C) or in a desiccator under vacuum until a constant weight is achieved.
-
Analysis: Determine the melting point of the recrystallized product. A sharp melting point range close to the expected value indicates high purity. Calculate the percent recovery.
Protocol 2: Binary-Solvent Recrystallization from Ethanol/Water
This method is a common and effective alternative if the compound is too soluble in hot water for good recovery or if water is not a suitable single solvent.[7] Ethanol is typically the "good" solvent, where the compound is soluble, and water is the "poor" solvent, where it is less soluble.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum volume of hot ethanol required to just dissolve it completely.
-
Inducing Precipitation: To the hot ethanolic solution, add hot deionized water dropwise with continuous swirling or stirring. Continue adding water until the solution becomes faintly cloudy (turbid). This indicates the point of saturation has been reached.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture (using the approximate ratio from the recrystallization).
-
Drying: Dry the purified crystals as described in Protocol 1 (Step 7).
-
Analysis: Characterize the final product by its melting point and calculate the percent recovery.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound by recrystallization.
References
- 1. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. N-(4-methoxy-3-nitrophenyl)acetamide [webbook.nist.gov]
- 5. N-(4-METHOXY-3-NITROPHENYL)ACETAMIDE CAS#: 50651-39-3 [m.chemicalbook.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: TLC Analysis of N-(3-Methoxy-4-nitrophenyl)acetamide Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for conducting and monitoring reactions involving N-(3-Methoxy-4-nitrophenyl)acetamide using Thin Layer Chromatography (TLC). The primary focus is on the reduction of the nitro group, a common transformation in medicinal chemistry to generate the corresponding aniline derivative. These protocols are designed to offer a foundational methodology for reaction tracking, purity assessment, and optimization of reaction conditions.
Introduction
This compound is a substituted nitroaromatic compound that can serve as a versatile intermediate in the synthesis of various biologically active molecules. The functional groups present—an amide, a methoxy group, and a nitro group—allow for a range of chemical modifications. The reduction of the nitro group to an amine is a particularly important transformation, as aromatic amines are key pharmacophores in many drug candidates.
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of organic reactions. It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. By observing the appearance and disappearance of spots on a TLC plate, a researcher can determine the extent of a reaction and identify any potential side products.
Experimental Protocols
Protocol 1: Reduction of this compound to N-(4-Amino-3-methoxyphenyl)acetamide
This protocol details the reduction of the nitro group of this compound to an amine using catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution. The flask is then sealed.
-
Hydrogenation: The reaction mixture is purged with hydrogen gas, and a hydrogen atmosphere is maintained (e.g., using a balloon). For larger scale reactions, a Parr hydrogenator may be used.
-
Reaction Monitoring: The reaction is stirred vigorously at room temperature. The progress is monitored periodically by TLC (as described in the TLC Analysis Protocol below).
-
Work-up: Upon completion of the reaction (indicated by the disappearance of the starting material spot on the TLC plate), the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude N-(4-Amino-3-methoxyphenyl)acetamide.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Thin Layer Chromatography (TLC) Analysis
This protocol provides a general method for monitoring the reduction of this compound by TLC.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (solvent system) - e.g., a mixture of Ethyl Acetate and Hexane.
-
UV lamp (254 nm) for visualization
-
Staining solution (e.g., potassium permanganate or ninhydrin)
Procedure:
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.
-
Spotting: Using a capillary tube, spot the reaction mixture on the baseline. It is also advisable to spot the starting material as a reference.
-
Development: Place a small amount of the chosen mobile phase (e.g., 30% Ethyl Acetate in Hexane) into the developing chamber and allow it to saturate. Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. The starting material and product, being aromatic, should be UV active.
-
Staining (Optional): For enhanced visualization, especially for the amine product, the plate can be stained. A ninhydrin stain will produce a colored spot for the amine. A potassium permanganate stain can also be effective for visualizing many organic compounds.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation
The following table provides an example of how to present TLC data for the reduction reaction. The Rf values are illustrative and will need to be determined experimentally for the specific conditions used. The polarity of the product, N-(4-Amino-3-methoxyphenyl)acetamide, is higher than the starting material, this compound, due to the presence of the amino group, which will result in a lower Rf value in a normal-phase TLC system.
| Compound | Mobile Phase (EtOAc:Hexane) | Rf Value (Illustrative) | Visualization Method |
| This compound | 30:70 | 0.65 | UV (254 nm) |
| N-(4-Amino-3-methoxyphenyl)acetamide | 30:70 | 0.20 | UV (254 nm), Ninhydrin |
| This compound | 50:50 | 0.80 | UV (254 nm) |
| N-(4-Amino-3-methoxyphenyl)acetamide | 50:50 | 0.45 | UV (254 nm), Ninhydrin |
Visualizations
Caption: Reaction scheme for the catalytic hydrogenation of this compound.
Caption: A generalized workflow for monitoring reactions using Thin Layer Chromatography.
Application Notes and Protocols: N-(3-Methoxy-4-nitrophenyl)acetamide as a Versatile Starting Material for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthetic utility of N-(3-methoxy-4-nitrophenyl)acetamide as a readily available starting material for the synthesis of valuable heterocyclic compounds. The primary focus is on the preparation of 5-methoxy-2-methylbenzimidazole, a key scaffold in medicinal chemistry. Detailed experimental protocols for the reductive cyclization of the starting material using various reagents are presented, along with a comparative analysis of their yields and reaction conditions. Furthermore, the potential biological significance of the resulting benzimidazole derivatives is discussed, highlighting their relevance in drug discovery and development.
Introduction
This compound is a substituted nitroaniline derivative that serves as a convenient precursor for the construction of fused heterocyclic systems. The strategic placement of the acetamido and nitro groups on the phenyl ring allows for a facile intramolecular cyclization upon reduction of the nitro functionality. This transformation leads to the formation of the benzimidazole core, a privileged scaffold found in numerous biologically active compounds. The resulting 5-methoxy-2-methylbenzimidazole is a valuable intermediate for the synthesis of compounds with potential therapeutic applications, including antimicrobial and anticancer agents.[1][2] This document outlines reliable and reproducible protocols for this key transformation, providing researchers with the necessary tools to utilize this compound in their synthetic endeavors.
Application: Synthesis of 5-Methoxy-2-methylbenzimidazole
The primary application of this compound is its conversion to 5-methoxy-2-methylbenzimidazole. This is achieved through a one-pot reductive cyclization reaction. The process involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent acetamido group to form the imidazole ring. Several methods can be employed for the reduction step, each with its own advantages in terms of yield, reaction conditions, and functional group tolerance.
Caption: Synthetic pathway from this compound.
Experimental Protocols
Three reliable methods for the synthesis of 5-methoxy-2-methylbenzimidazole from this compound are detailed below.
Protocol 1: Reductive Cyclization using Tin(II) Chloride
This method is a classic and effective way to achieve the reductive cyclization of nitroarenes.[3]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Slowly add concentrated hydrochloric acid (5.0-6.0 eq) to the mixture. The reaction is exothermic.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize by the slow addition of 10 M NaOH solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-methoxy-2-methylbenzimidazole.
Protocol 2: Reductive Cyclization using Sodium Dithionite
This method utilizes a milder reducing agent and is often preferred for substrates with sensitive functional groups.[4][5]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v) in a round-bottom flask with a magnetic stirrer.
-
Heat the solution to 70-80 °C.
-
In a separate flask, prepare a solution of sodium dithionite (3.0-4.0 eq) in water.
-
Add the sodium dithionite solution dropwise to the heated solution of the starting material over 30 minutes.
-
Maintain the reaction at 70-80 °C for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the remaining aqueous solution with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to yield the crude product.
-
Purify by column chromatography on silica gel or recrystallization.
Protocol 3: Catalytic Hydrogenation
This is a clean and efficient method, often providing high yields with minimal byproducts.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product is often of high purity, but can be further purified by recrystallization if necessary.
Data Presentation
| Method | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference(s) |
| Protocol 1 | SnCl₂·2H₂O / HCl | Ethanol | Reflux (78-80) | 2-4 | 75-90 | [3] |
| Protocol 2 | Na₂S₂O₄ | Ethanol/Water | 70-80 | 1-3 | 80-95 | [4][5] |
| Protocol 3 | H₂ / 10% Pd/C | Ethanol/Methanol | Room Temp. | 4-8 | 90-99 | [6] |
Yields are approximate and may vary depending on the specific reaction conditions and scale.
Biological Significance and Potential Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8] Specifically, methoxy-substituted benzimidazoles have been investigated for their potential as anticancer agents.[1] While the exact signaling pathways for 5-methoxy-2-methylbenzimidazole are not extensively detailed, related benzimidazole compounds have been shown to exert their anticancer effects through various mechanisms, such as inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.
One of the key targets for many anticancer benzimidazoles is the inhibition of kinases involved in cell signaling cascades, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Potential mechanism of action via the PI3K/Akt/mTOR pathway.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of 5-methoxy-2-methylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. The reductive cyclization protocols provided herein are robust and can be adapted to various laboratory settings. The resulting benzimidazole scaffold offers a platform for further chemical modifications to explore novel therapeutic agents. The information presented in these application notes is intended to facilitate the work of researchers in the fields of organic synthesis and drug discovery.
References
- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 2. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 5. DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrevlett.com [chemrevlett.com]
Application Note and Protocol: Regioselective Nitration of N-(3-methoxyphenyl)acetamide
Abstract
This document provides a detailed experimental protocol for the nitration of N-(3-methoxyphenyl)acetamide, a key transformation in the synthesis of various pharmaceutical intermediates and research chemicals. The primary method described utilizes a classical approach with a mixture of concentrated nitric and sulfuric acids, a robust and widely applicable procedure for the nitration of activated aromatic compounds such as acetanilides. Additionally, alternative methodologies are discussed, offering potential improvements in regioselectivity and reaction conditions. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
The introduction of a nitro group onto an aromatic ring is a fundamental and versatile transformation in organic synthesis. The resulting nitroarenes are valuable intermediates that can be readily converted into a variety of other functional groups, including amines, which are ubiquitous in pharmaceuticals. The nitration of substituted anilines requires careful control to achieve the desired regioselectivity and to avoid over-nitration or oxidative side reactions. A common strategy to control the reaction and direct the incoming nitro group is the protection of the amino group as an acetamide. The acetamido group is an ortho-, para-director and is less activating than the amino group, which allows for more controlled nitration.
In the case of N-(3-methoxyphenyl)acetamide, both the acetamido and the methoxy substituents are ortho-, para-directing groups. This substitution pattern leads to the anticipated formation of several regioisomers, primarily the 2-nitro, 4-nitro, and 6-nitro products. The precise ratio of these isomers will be dependent on the specific reaction conditions employed.
Experimental Protocols
Primary Method: Nitration using Nitric Acid and Sulfuric Acid
This protocol is adapted from established procedures for the nitration of acetanilides.
Materials:
-
N-(3-methoxyphenyl)acetamide
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Glacial Acetic Acid (optional, as a solvent)
-
Ice
-
Distilled Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve N-(3-methoxyphenyl)acetamide in a minimal amount of glacial acetic acid or concentrated sulfuric acid. The use of concentrated sulfuric acid as the solvent is common.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be prepared in an ice bath to dissipate the heat generated.
-
Nitration Reaction: Slowly add the chilled nitrating mixture dropwise to the solution of N-(3-methoxyphenyl)acetamide while maintaining the reaction temperature between 0 and 10 °C with vigorous stirring. Careful temperature control is crucial to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture slowly onto a large volume of crushed ice with constant stirring. This will precipitate the crude nitrated product.
-
Isolation and Neutralization: Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold water until the washings are neutral to litmus paper. A final wash with a cold, dilute sodium bicarbonate solution can be performed to ensure all acid is removed, followed by another wash with cold water.
-
Purification: The crude product, a mixture of nitro isomers, can be purified by recrystallization from a suitable solvent, such as ethanol.
Alternative Method: Ortho-Nitration using Iron(III) Nitrate
For enhanced regioselectivity towards the ortho-product, a method employing iron(III) nitrate can be considered.[1]
Materials:
-
N-(3-methoxyphenyl)acetamide
-
Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)
-
N-Hydroxyphthalimide (NHPI)
-
1,2-Dichloroethane (DCE)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Procedure:
-
To a reaction tube equipped with a magnetic stirrer, add N-(3-methoxyphenyl)acetamide (0.3 mmol), Fe(NO₃)₃·9H₂O (0.45 mmol), and NHPI (0.06 mmol) in a 10:1 mixture of DCE:HFIP (2 mL).[1]
-
Stir the reaction mixture in an oil bath at 50 °C for the required reaction time (typically several hours).[1]
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is typically subjected to an aqueous work-up and purification by column chromatography to isolate the desired product.[1]
Data Presentation
The following table summarizes representative quantitative data for a typical nitration reaction based on the primary method. The exact quantities should be scaled as needed for the desired amount of product.
| Parameter | Value |
| Reactants | |
| N-(3-methoxyphenyl)acetamide | 1.0 eq |
| Concentrated H₂SO₄ | ~5-10 volumes |
| Concentrated HNO₃ | 1.1 eq |
| Reaction Conditions | |
| Temperature | 0 - 10 °C |
| Reaction Time | 1 - 2 hours |
| Work-up & Purification | |
| Quenching | Ice/Water |
| Purification Method | Recrystallization |
Experimental Workflow and Logic
The overall experimental process follows a logical sequence of dissolution, reaction, isolation, and purification. This is a standard workflow for many organic transformations.
Caption: Experimental workflow for the nitration of N-(3-methoxyphenyl)acetamide.
Signaling Pathways and Reaction Mechanism
The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of the electrophile (the nitronium ion), the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the sigma complex), and the subsequent deprotonation to restore aromaticity.
Caption: Mechanism of electrophilic aromatic nitration.
References
Application Notes and Protocols for N-(3-Methoxy-4-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is provided for research purposes only. N-(3-Methoxy-4-nitrophenyl)acetamide is a chemical compound for laboratory use and should be handled by trained professionals only. All procedures should be conducted in a well-ventilated laboratory with appropriate personal protective equipment. The information provided for the physical and chemical properties, handling, and storage is largely based on data available for its isomers, N-(4-Methoxy-2-nitrophenyl)acetamide and N-(4-Methoxy-3-nitrophenyl)acetamide, due to the limited availability of specific data for this compound.
Chemical and Physical Properties
This compound belongs to the class of nitroaromatic compounds and is an isomer of other methoxy-nitrophenylacetamides. Its properties are expected to be similar to those of its isomers.
Table 1: Physicochemical Properties of this compound and Its Isomers
| Property | This compound | N-(4-Methoxy-2-nitrophenyl)acetamide[1][2] | N-(4-Methoxy-3-nitrophenyl)acetamide[1][3] |
| CAS Number | Not definitively available | 119-81-3 | 50651-39-3 |
| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol | 210.19 g/mol | 210.19 g/mol |
| Appearance | Expected to be a crystalline solid | Yellow Solid | Crystalline Solid |
| Melting Point | Data not available | 117-118 °C | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Handling and Storage Procedures
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat, and ensure skin is not exposed.
-
Respiratory Protection: Use a certified respirator if dust is generated and ventilation is inadequate.
Handling
-
Avoid all personal contact, including inhalation of dust.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid formation of dust and aerosols.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Empty containers may contain residual dust and should be handled with care.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Some related compounds are reported to be sensitive to air, moisture, or light; it is prudent to store this compound protected from these elements.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and use of this compound, based on procedures for its isomers.
Protocol for Synthesis of this compound
This protocol is adapted from the synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide and N-(4-Methoxy-2-nitrophenyl)acetamide[4][5]. The synthesis involves the acetylation of the corresponding aniline derivative.
Materials:
-
3-Methoxy-4-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Vacuum filtration setup
Procedure:
-
In a round-bottom flask, dissolve 3-Methoxy-4-nitroaniline (1 equivalent) in glacial acetic acid.
-
Add a molar excess of acetic anhydride (e.g., 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or under reflux for a period of 2 to 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold deionized water to remove any remaining acetic acid.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., aqueous ethanol).
-
Dry the purified crystals under vacuum.
Protocol for a General Cytotoxicity Assay
Given that related phenylacetamide derivatives have been investigated for their anti-cancer properties, a general protocol for evaluating the cytotoxicity of this compound is provided below[6].
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Diagrams
Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of N-acetylated nitroanilines.
Logical Flow for a Cytotoxicity Screening Assay
Caption: A logical workflow for determining the in vitro cytotoxicity of a compound.
References
- 1. N-(4-methoxy-3-nitrophenyl)acetamide [webbook.nist.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of N-(3-Methoxy-4-nitrophenyl)acetamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the synthesis of this compound?
A1: The standard synthesis involves the acetylation of 3-methoxy-4-nitroaniline with acetic anhydride. A typical procedure involves refluxing 3-methoxy-4-nitroaniline with a molar excess of acetic anhydride in glacial acetic acid for approximately 2 hours.[1]
Q2: I am experiencing a low yield. What are the common causes and how can I address them?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC).
-
Suboptimal Reagent Stoichiometry: The molar ratio of acetic anhydride to the starting aniline is critical. While a slight excess of acetic anhydride is necessary, a large excess does not significantly improve the yield and can complicate purification.
-
Moisture Contamination: Acetic anhydride is highly susceptible to hydrolysis. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the deactivation of the acetylating agent.
-
Improper Work-up: Significant product loss can occur during the work-up and purification stages.
Q3: What are the potential side products in this synthesis, and how can their formation be minimized?
A3: While specific side products for this reaction are not extensively documented in the provided literature, general side reactions in acetylation of anilines include:
-
Diacetylation: Although less common, diacetylation can occur, especially with highly reactive anilines or harsh reaction conditions. Using a controlled molar excess of acetic anhydride can help minimize this.
-
Unreacted Starting Material: Incomplete reaction will leave unreacted 3-methoxy-4-nitroaniline in the product mixture. Monitoring the reaction with TLC until the starting material is consumed is essential.
Q4: How can I effectively purify the synthesized this compound?
A4: The most common method for purification is recrystallization. Deionized water is a suitable solvent for this purpose.[1] The crude product should be dissolved in a minimum amount of hot deionized water, followed by slow cooling to allow for the formation of pure crystals. For alternative purification strategies, column chromatography using a silica gel stationary phase with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive acetic anhydride due to hydrolysis. | Use a fresh bottle of acetic anhydride. Ensure all glassware is oven-dried before use. |
| Insufficient reaction time or temperature. | Monitor the reaction progress using TLC. If the reaction is sluggish, consider extending the reaction time or ensuring the reflux temperature is maintained. | |
| Incorrect reagents used. | Verify the identity and purity of the starting materials (3-methoxy-4-nitroaniline and acetic anhydride). | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Purify the crude product using column chromatography before attempting recrystallization. |
| Inappropriate recrystallization solvent. | If water is ineffective, try a co-solvent system such as ethanol/water or methanol/water. | |
| Cooling the recrystallization solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Final Product is Discolored | Presence of colored impurities from the starting material or formed during the reaction. | Treat the hot recrystallization solution with a small amount of activated charcoal before filtering to remove colored impurities. |
| Broad or Unclear NMR Peaks | Residual solvent or moisture in the sample. | Ensure the product is thoroughly dried under vacuum. |
| Paramagnetic impurities. | If discoloration is present, purify again using the charcoal treatment during recrystallization. |
Experimental Protocols
Standard Acetylation of 3-Methoxy-4-nitroaniline [1]
-
In a round-bottom flask equipped with a reflux condenser, add 3-methoxy-4-nitroaniline (1 equivalent).
-
Add glacial acetic acid as the solvent.
-
Add acetic anhydride (1.2 to 2.0 equivalents).
-
Heat the mixture to reflux and maintain for 2 hours, with continuous stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
The product can be isolated by pouring the mixture into ice water, followed by filtration.
-
Purify the crude product by recrystallization from deionized water.
Data Presentation
Table 1: Effect of Reagent Stoichiometry on Yield (Illustrative Data based on similar reactions)
| Molar Ratio (Aniline:Acetic Anhydride) | Expected Yield (%) |
| 1:1 | Moderate |
| 1:1.2 | Good |
| 1:1.5 | High |
| 1:2.0 | High |
| 1:2.5 | High (no significant increase) |
Note: Optimal stoichiometry should be determined empirically for the specific reaction scale and conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and straightforward method for synthesizing this compound is through the acetylation of 3-Methoxy-4-nitroaniline. This reaction typically employs acetic anhydride as the acetylating agent, often in the presence of a solvent like glacial acetic acid. The reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the carbonyl carbon of the acetic anhydride.
Q2: What are the most common side products I might encounter in this synthesis?
The primary side products in the synthesis of this compound include:
-
Unreacted Starting Material (3-Methoxy-4-nitroaniline): This can occur if the reaction is incomplete due to insufficient reaction time, low temperature, or inadequate stoichiometry of the acetylating agent.
-
Isomeric Products: If the starting material, 3-Methoxy-4-nitroaniline, is not pure, isomeric impurities such as 4-Methoxy-3-nitroaniline or 2-Methoxy-4-nitroaniline will also undergo acetylation, leading to the formation of their corresponding acetamides.[1][2]
-
Diacetylated Product (N-acetyl-N-(3-methoxy-4-nitrophenyl)acetamide): Prolonged heating or using a large excess of acetic anhydride can sometimes lead to the formation of a diacetylated side product.[3] However, this is generally a minor impurity and can often be hydrolyzed back to the desired mono-acetylated product during aqueous workup or recrystallization.[3]
-
Hydrolysis Products: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the amide product back to 3-Methoxy-4-nitroaniline and acetic acid.[4][5][6][7]
Q3: How can I minimize the formation of these side products?
To minimize side product formation, consider the following:
-
Ensure Purity of Starting Materials: Use highly pure 3-Methoxy-4-nitroaniline to avoid the formation of isomeric acetamides.
-
Control Reaction Conditions: Adhere to the recommended reaction temperature and time to prevent both incomplete reactions and the formation of diacetylated products.
-
Use Anhydrous Conditions: Minimize the presence of water in the reaction mixture to prevent hydrolysis of the product.[8]
-
Optimize Stoichiometry: Use a slight excess of acetic anhydride to ensure complete conversion of the starting material, but avoid a large excess to reduce the risk of diacetylation.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Mechanical loss during purification. | 1. Increase reaction time or temperature slightly. Ensure proper mixing. 2. Use neutral or slightly acidic conditions during aqueous workup. Avoid strong acids or bases. 3. Ensure careful transfer of materials and use appropriate recrystallization solvent volumes. |
| Product is an Oil or Fails to Crystallize | 1. Presence of significant impurities, particularly unreacted starting material or isomeric products. 2. Residual solvent. | 1. Purify the crude product using column chromatography. 2. Ensure the product is thoroughly dried under vacuum. |
| Melting Point of the Product is Low and/or Broad | Presence of impurities such as unreacted starting material, isomeric side products, or the diacetylated product. | Recrystallize the product from an appropriate solvent system. If impurities persist, column chromatography may be necessary. |
| TLC Analysis Shows Multiple Spots | Incomplete reaction or the presence of side products. | Identify the spots by comparing with the starting material. If side products are present, purification by recrystallization or column chromatography is required. |
| Unexpected Color in the Final Product | Presence of oxidized impurities or byproducts from side reactions. | Recrystallization with activated charcoal may help to remove colored impurities. |
Quantitative Data on Side Product Formation (Illustrative)
The following table provides illustrative data on how reaction conditions can influence product yield and impurity profiles. Note: This data is hypothetical and intended for educational purposes.
| Reaction Condition | Yield of this compound (%) | Unreacted Starting Material (%) | Isomeric Impurities (%) | Diacetylated Product (%) |
| Standard (Glacial Acetic Acid, 2h reflux) | 90 | 2 | 5 (assuming 5% in starting material) | <1 |
| Low Temperature (Room Temp, 2h) | 65 | 30 | 5 | <1 |
| Excess Acetic Anhydride (5 equivalents) | 88 | <1 | 5 | 5 |
| Presence of Water (5% v/v) | 82 | 2 | 5 | <1 (with potential for hydrolysis) |
Experimental Protocols
Synthesis of this compound
This protocol is based on established methods for the acetylation of substituted anilines.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Methoxy-4-nitroaniline (1.0 eq).
-
Solvent Addition: Add glacial acetic acid (approximately 5-10 mL per gram of aniline). Stir the mixture until the aniline is fully dissolved.
-
Reagent Addition: Slowly add acetic anhydride (1.1-1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove acetic acid and any remaining acetic anhydride.
-
Purification: Recrystallize the crude product from a suitable solvent such as aqueous ethanol to obtain pure this compound.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Formation of common side products during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ias.ac.in [ias.ac.in]
Troubleshooting guide for the nitration of acetanilides
This guide provides troubleshooting assistance and frequently asked questions for the nitration of acetanilides, a common electrophilic aromatic substitution experiment. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the nitration of acetanilide and why?
The primary product is p-nitroacetanilide. The acetamido group (-NHCOCH₃) on the acetanilide molecule is an ortho, para-directing group. However, due to steric hindrance at the ortho position caused by the bulky acetamido group, the para position is favored for substitution, leading to p-nitroacetanilide as the major product.[1] A smaller amount of the o-nitroacetanilide isomer is also formed as a minor product.[2]
Q2: Why is it critical to maintain a low temperature during the addition of the nitrating mixture?
Maintaining a low temperature, typically below 10°C, is crucial for several reasons:
-
To prevent dinitration: Higher temperatures can provide sufficient energy for a second nitro group to be added to the aromatic ring, leading to the formation of dinitroacetanilide by-products.[3][4]
-
To avoid hydrolysis: The acidic reaction mixture can catalyze the hydrolysis of the amide linkage in acetanilide or the nitroacetanilide product, especially at elevated temperatures. This would result in the formation of p-nitroaniline.[3]
-
To control the exothermic reaction: The nitration reaction is highly exothermic. Slow, dropwise addition of the nitrating mixture in an ice bath helps to dissipate the heat generated and maintain control over the reaction rate.[5]
Q3: My final product has a yellowish tint. What is the likely impurity?
A yellow color in the final product often indicates the presence of the o-nitroacetanilide isomer, which is typically yellow.[3] The desired p-nitroacetanilide is a colorless or pale yellow crystalline solid. The yellow impurity can be removed by recrystallization.
Q4: The melting point of my product is lower than the literature value and melts over a wide range. What does this indicate?
A low and broad melting point range is a classic sign of an impure product.[3] The most likely impurity is the o-nitroacetanilide isomer, which has a significantly lower melting point than the p-isomer. Inefficient removal of the acidic nitrating mixture can also lead to impurities that depress the melting point. Proper purification, typically through recrystallization, is necessary to obtain a pure product with a sharp melting point at the correct temperature.
Q5: What is the purpose of pouring the reaction mixture over crushed ice?
Pouring the reaction mixture over crushed ice serves two main purposes. First, it quenches the reaction by rapidly diluting the acid concentration and lowering the temperature. Second, it causes the crude product, which is insoluble in water, to precipitate out of the solution, allowing for its collection by filtration.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction. | Ensure the reaction is stirred for the recommended time after the addition of the nitrating mixture. |
| Loss of product during workup. | Be careful during filtration and transfer steps. Ensure the product is fully precipitated before filtering. | |
| Hydrolysis of the amide. | Maintain a low reaction temperature and avoid prolonged exposure to the strong acid mixture. | |
| Use of wet reagents or glassware. | Ensure all reagents and glassware are thoroughly dry. | |
| Product is Oily or Gummy | Presence of significant amounts of the o-isomer. | The o-nitroacetanilide has a lower melting point and can cause the product mixture to be oily. Purify by recrystallization. |
| Incomplete removal of acids. | Wash the crude product thoroughly with cold water until the washings are neutral to litmus paper. | |
| Melting Point is Low and Broad | Presence of the o-nitroacetanilide impurity. | Recrystallize the crude product from a suitable solvent, such as ethanol. The p-isomer is less soluble and will crystallize out upon cooling, leaving the more soluble o-isomer in the mother liquor.[2][6] |
| Presence of unreacted acetanilide. | Ensure the nitrating agent is not the limiting reagent and that the reaction goes to completion. | |
| Reaction Mixture Turned Dark Brown or Black | Overheating of the reaction. | This indicates decomposition and side reactions. The experiment should be repeated with stricter temperature control. |
| Nitric acid is of poor quality. | Use fresh, concentrated nitric acid. |
Data Presentation
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Solubility in Ethanol |
| Acetanilide | 135.17 | 114.3 | White solid | Soluble |
| p-Nitroacetanilide | 180.16 | 214-216 | Colorless to pale yellow crystals | Sparingly soluble in cold ethanol, more soluble in hot ethanol[7] |
| o-Nitroacetanilide | 180.16 | 93-94 | Yellow crystals | Soluble[7][8] |
Note: The typical yield of p-nitroacetanilide can range from 50% to over 80%, depending on the specific experimental conditions and purification efficiency.[9][10]
Experimental Protocol: Nitration of Acetanilide
This protocol is a representative example. Always refer to your specific laboratory manual and safety guidelines.
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ethanol
-
Crushed Ice
-
Beakers
-
Erlenmeyer flask
-
Stirring rod
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolving Acetanilide: In a beaker, dissolve approximately 2.5 g of acetanilide in 5 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution. Once dissolved, cool the solution in an ice bath.
-
Addition of Sulfuric Acid: Slowly and with constant stirring, add 5 mL of concentrated sulfuric acid to the cooled acetanilide solution. Keep the mixture in the ice bath to manage the heat generated.
-
Preparation of Nitrating Mixture: In a separate test tube, carefully mix 2 mL of concentrated nitric acid and 2 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Nitration: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred acetanilide solution. It is critical to maintain the temperature of the reaction mixture below 10°C throughout the addition. This step should be performed slowly.
-
Reaction Time: After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes with occasional stirring.
-
Precipitation of Product: Pour the reaction mixture slowly and with stirring onto about 50 g of crushed ice in a larger beaker. The crude p-nitroacetanilide will precipitate.
-
Isolation of Crude Product: Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the crystals with several portions of cold water to remove any residual acid.
-
Purification by Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve it. Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure p-nitroacetanilide.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.
-
Characterization: Determine the melting point and yield of the purified product.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for the nitration of acetanilide.
References
- 1. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 4. brainly.com [brainly.com]
- 5. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 6. p-Nitroacetanilide Study Material [unacademy.com]
- 7. Nitroacetanilide [drugfuture.com]
- 8. chembk.com [chembk.com]
- 9. ivypanda.com [ivypanda.com]
- 10. Synthesis Of Nitroacetanilide Lab Report - 1860 Words | Bartleby [bartleby.com]
Optimization of reaction conditions for N-(3-Methoxy-4-nitrophenyl)acetamide
Welcome to the technical support center for the synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and optimized experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common synthetic route involves a two-step process. First is the acetylation of 3-methoxyaniline to form N-(3-methoxyphenyl)acetamide. This is followed by the nitration of the acetanilide intermediate to yield the final product, this compound. The initial acetylation step protects the amino group and directs the subsequent nitration primarily to the para position relative to the acetamido group.
Q2: What are the typical reagents and solvents used in this synthesis?
A2: For the acetylation step, acetic anhydride is commonly used as the acetylating agent, often in the presence of a base like sodium acetate or in a solvent such as glacial acetic acid. For the nitration step, a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is the standard reagent. Glacial acetic acid can also be used as a solvent in the nitration reaction.[1][2][3]
Q3: Why is it important to control the temperature during the nitration step?
A3: Temperature control is critical during nitration for several reasons. The reaction is highly exothermic, and an uncontrolled increase in temperature can lead to di-nitration or other side reactions, reducing the yield and purity of the desired product.[2][3] Lower temperatures, typically below 10 °C, are employed to slow down the reaction rate and enhance the selectivity of the nitration.[3]
Q4: What is the role of the acetamido group in directing the position of nitration?
A4: The acetamido group (-NHCOCH₃) is an ortho-, para-directing group in electrophilic aromatic substitution reactions.[1] It activates the aromatic ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Due to steric hindrance from the acetamido group itself, the para-substituted product is generally favored.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete nitration. - Over-nitration (formation of dinitro compounds). - Suboptimal reaction temperature. - Loss of product during workup and purification. | - Ensure dropwise addition of the nitrating mixture to maintain a low concentration of the nitrating agent.[4] - Maintain a low reaction temperature (e.g., below 10 °C) using an ice bath to prevent side reactions.[3] - Allow the reaction to proceed for a sufficient amount of time after the addition of the nitrating agent. - Optimize purification methods, such as recrystallization, to minimize product loss. |
| Formation of Multiple Isomers (e.g., ortho-nitro isomer) | - The directing effect of the acetamido group can lead to a mixture of ortho and para isomers. - Reaction temperature might be too high, reducing selectivity. | - While the para isomer is generally favored, some ortho isomer formation is expected. Purification by recrystallization or chromatography is necessary to isolate the desired para isomer. - Strict temperature control during nitration can help to maximize the yield of the para isomer. |
| Product is a Dark Oil or Tarry Substance | - Oxidation of the aniline derivative by the nitrating mixture. - Uncontrolled exothermic reaction leading to decomposition. | - Ensure the amino group of the starting material (3-methoxyaniline) is fully protected as an acetanilide before nitration. Direct nitration of anilines can lead to oxidation. - Add the nitrating mixture very slowly and with efficient stirring to dissipate heat and maintain a low temperature. |
| Difficulty in Product Crystallization | - Presence of impurities, such as isomeric byproducts or residual starting materials. - Inappropriate solvent for recrystallization. | - Wash the crude product thoroughly with cold water to remove any residual acids. - Perform recrystallization from a suitable solvent. Ethanol or a mixture of ethanol and water is often effective for nitroacetanilides.[5] |
Experimental Protocols
Protocol 1: Synthesis of N-(3-methoxyphenyl)acetamide (Acetylation)
This protocol is a general procedure for the acetylation of an aniline derivative.
-
Dissolution: In a round-bottom flask, dissolve 3-methoxyaniline in glacial acetic acid.
-
Addition of Acetylating Agent: While stirring, slowly add acetic anhydride to the solution. An exothermic reaction may occur.
-
Reaction: Heat the reaction mixture under reflux for a designated period (e.g., 1-2 hours) to ensure complete reaction.
-
Workup: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water.
-
Precipitation and Filtration: The N-(3-methoxyphenyl)acetamide will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Drying: Dry the product, for instance, in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Synthesis of this compound (Nitration)
This is a general protocol for the nitration of an acetanilide derivative.
-
Dissolution: In a flask, dissolve the dried N-(3-methoxyphenyl)acetamide in concentrated sulfuric acid. Cool the mixture in an ice bath to below 10 °C.
-
Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of N-(3-methoxyphenyl)acetamide with vigorous stirring, ensuring the temperature of the reaction mixture does not exceed 10 °C.[3]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a period (e.g., 30-60 minutes) to ensure the reaction goes to completion.
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Precipitation and Filtration: The crude this compound will precipitate. Collect the solid by vacuum filtration and wash it extensively with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Temperature | 0-10 °C | > 20 °C | Lower temperatures (Condition 1) generally lead to higher yields of the desired mono-nitro product and minimize the formation of di-nitro byproducts. |
| Addition Rate of Nitrating Mixture | Slow, dropwise | Rapid | Slow addition (Condition 1) is crucial for controlling the exothermic reaction, preventing temperature spikes, and ensuring better selectivity for the desired isomer. |
| Reaction Time | 30 minutes | > 2 hours | A sufficient reaction time (e.g., 30-60 minutes after addition) is needed for completion. Excessively long times (Condition 2) may increase the chance of side reactions. |
| Purity of Starting Material | High Purity | Contains Impurities | Using a pure N-(3-methoxyphenyl)acetamide (Condition 1) is essential for obtaining a clean product and simplifying purification. |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Crude N-(3-Methoxy-4-nitrophenyl)acetamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude N-(3-Methoxy-4-nitrophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-methoxy-3-nitroaniline, excess reagents like acetic anhydride, and byproducts from the acetylation reaction. Side products from the nitration of the parent acetanilide, such as positional isomers, may also be present if the synthesis involved a nitration step on N-(3-methoxyphenyl)acetamide.
Q2: What is the recommended primary method for purifying crude this compound?
A2: Recrystallization is the most commonly cited and effective method for the purification of this compound and its isomers.[1][2][3] An aqueous solution or a binary solvent system like ethanol-water is often used.[4][5]
Q3: How can I determine the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantitative analysis.[6] Thin-Layer Chromatography (TTC) can be used for rapid qualitative assessment of purity.[7][8] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the structure and identify impurities. Melting point determination is also a useful indicator of purity, as impurities will typically depress and broaden the melting point range.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent at room temperature.- Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration. | - If using a binary solvent system (e.g., ethanol-water), increase the proportion of the solvent in which the compound is less soluble (the anti-solvent, typically water).- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. |
| Oily Precipitate Forms Instead of Crystals | - The solution is supersaturated.- The cooling rate is too fast.- The presence of significant impurities that inhibit crystallization. | - "Oil out" can sometimes be rectified by heating the solution to redissolve the oil and then allowing it to cool more slowly. Seeding with a small crystal of pure product can also induce proper crystallization.- Scratching the inside of the flask with a glass rod at the solvent line can provide a surface for nucleation.- If impurities are the issue, an initial purification step like column chromatography might be necessary before recrystallization. |
| Colored Impurities Remain in the Product | - The impurity has similar solubility to the product.- The impurity is adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.- Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration to remove surface impurities. |
| Product Fails to Crystallize Upon Cooling | - The solution is not saturated enough.- The presence of impurities is inhibiting crystallization. | - If the solution is not saturated, evaporate some of the solvent to increase the concentration of the product and then attempt to cool and crystallize again.- Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution until it becomes cloudy, then heat until it is clear and allow to cool slowly.- Seeding the solution with a pure crystal can initiate crystallization. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from an Aqueous Solution
This protocol is adapted from procedures used for similar acetamide compounds.[1][2][3]
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of deionized water.
-
Heat the mixture on a hot plate with stirring. Gradually add more deionized water until the solid completely dissolves.
-
If colored impurities are present, remove the flask from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration using a pre-heated funnel to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals, for example, in a vacuum oven, to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. benchchem.com [benchchem.com]
- 5. jcbsc.org [jcbsc.org]
- 6. Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Challenges in the scale-up synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide
Welcome to the technical support center for the synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the scale-up of this important chemical synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the acetylation of 4-methoxy-3-nitroaniline with acetic anhydride. This reaction is typically carried out in a suitable solvent, such as glacial acetic acid, and can be performed under reflux conditions.[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The acetylation of aromatic amines with acetic anhydride is an exothermic reaction. On a large scale, efficient heat management is crucial to prevent a runaway reaction. Adequate cooling capacity and controlled addition of reagents are essential. Additionally, the nitroaromatic nature of the product and starting material requires careful handling to avoid potential thermal decomposition under high temperatures.
Q3: What are the likely impurities I might encounter in the final product?
A3: Common impurities can include:
-
Unreacted 4-methoxy-3-nitroaniline: Incomplete reaction can lead to the presence of the starting material.
-
Di-acetylated product: Although less common for anilines, over-acetylation is a possibility under forcing conditions.
-
Positional isomers: If the starting material contains isomers of 4-methoxy-3-nitroaniline, these will likely be carried through the synthesis.
-
Hydrolysis product: During workup or if moisture is present, the acetamide can hydrolyze back to the aniline.
-
Residual solvents: Acetic acid and any other solvents used in the reaction or purification need to be effectively removed.
Q4: How can I best control the crystallization process to ensure a consistent product form?
A4: Controlling the crystallization is critical for obtaining a product with consistent physical properties, such as bulk density and dissolution rate. Key parameters to control include the choice of solvent, the cooling rate, the level of supersaturation, and agitation. Seeding the crystallization with crystals of the desired polymorphic form can also be an effective strategy.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of starting material or product. 4. Loss of product during workup and isolation. | 1. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC) to ensure completion. 2. Optimize the reaction temperature. While reflux in acetic acid is reported for lab scale, a lower temperature with a longer reaction time might be necessary at scale to minimize byproducts. 3. Ensure the starting material is of high purity and that the reaction temperature does not exceed the decomposition temperature of the product. 4. Optimize the extraction and filtration steps to minimize mechanical losses. |
| Poor Product Purity | 1. Presence of unreacted starting materials or byproducts. 2. Inefficient purification. | 1. Ensure the reaction goes to completion. Consider adjusting the stoichiometry of the reagents. 2. Develop a robust recrystallization procedure. Screen various solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures. A solvent/anti-solvent system may also be effective. |
| Difficult Filtration | 1. Small particle size of the product. 2. Oily or amorphous product. | 1. Optimize the crystallization process to encourage the growth of larger crystals. This can often be achieved through slower cooling rates and controlled agitation. 2. Ensure the product has fully crystallized before filtration. An anti-solvent addition or a longer hold time at a low temperature might be necessary. |
| Inconsistent Crystal Form (Polymorphism) | 1. Variations in crystallization conditions (solvent, temperature, cooling rate). 2. Presence of impurities that can influence crystal nucleation and growth. | 1. Strictly control all crystallization parameters. Develop a detailed standard operating procedure for the crystallization step. 2. Ensure the purity of the material entering the crystallization step is consistent. |
| Reaction Exotherm is Difficult to Control | 1. Addition of acetic anhydride is too rapid. 2. Insufficient cooling capacity of the reactor. 3. Poor mixing leading to localized hot spots. | 1. Add the acetic anhydride in a controlled manner, monitoring the internal temperature of the reactor. 2. Ensure the reactor's cooling system is appropriately sized for the scale of the reaction and the heat of reaction. 3. Optimize the agitation to ensure efficient heat transfer from the reaction mixture to the reactor jacket. |
Quantitative Data
The following tables summarize key quantitative data for the synthesis of this compound. Note that the data is primarily based on laboratory-scale experiments and may require optimization for large-scale production.
Table 1: Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | 4-methoxy-3-nitroaniline | [1] |
| Acetylating Agent | Acetic Anhydride | [1] |
| Solvent | Glacial Acetic Acid | [1] |
| Molar Ratio (Aniline:Anhydride) | 1 : 1.2 (20% molar excess of anhydride) | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 2 hours | [1] |
Table 2: Physical Properties and Yield
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₄ | [2] |
| Molecular Weight | 210.19 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | Not explicitly stated, but related isomers have melting points in the range of 114-148 °C. | |
| Typical Lab-Scale Yield | Not explicitly stated, but acetylations of anilines often proceed in high yield (>80%). | |
| Purity (after recrystallization) | High purity is achievable through recrystallization. | [1] |
Table 3: Solubility Data (Qualitative)
| Solvent | Solubility | Notes |
| Deionized Water | Sparingly soluble in cold water, more soluble in hot water. | Recrystallization from water is a reported purification method.[1] |
| Ethanol | Soluble | A common solvent for recrystallization of related compounds. |
| Methanol | Soluble | |
| Acetone | Soluble | |
| Ethyl Acetate | Soluble | |
| Dichloromethane | Soluble |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-methoxy-3-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
In a reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 4-methoxy-3-nitroaniline (1.0 equivalent).
-
Add glacial acetic acid to the reactor to create a stirrable slurry. The exact volume will depend on the scale, but a typical starting point is 5-10 mL per gram of the aniline.
-
Begin agitation and slowly add acetic anhydride (1.2 equivalents) to the mixture. The addition should be controlled to manage the exotherm and maintain the desired reaction temperature.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction for completion by a suitable analytical method (e.g., HPLC or TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the reaction mixture can be poured into cold water to induce precipitation.
-
Collect the crude product by filtration and wash the filter cake with cold water.
-
Dry the crude product under vacuum.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Deionized water (or another suitable solvent identified during process development)
Procedure:
-
In a suitable vessel, add the crude this compound.
-
Add a minimum amount of deionized water (or the chosen solvent) and heat the mixture to reflux with stirring until all the solid has dissolved.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is stirred at reflux for a short period.
-
Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the crystallized product.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the final product under vacuum to a constant weight.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for low yield.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Regioselectivity in Aromatic Nitration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with controlling regioselectivity during aromatic nitration, specifically in preventing the formation of the ortho-isomer.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a significant amount of the ortho-nitrated product when I want the para-isomer?
The formation of ortho-isomers is a common outcome in the nitration of aromatic compounds with activating, ortho-, para-directing substituents.[1][2] The electronic effects of these substituents, which donate electron density to the aromatic ring, increase the reactivity at both the ortho and para positions.[3][4] Statistically, there are two ortho positions and only one para position, which can contribute to a higher proportion of the ortho-isomer.[5]
Q2: How can I minimize the formation of the ortho-isomer and favor the para-isomer?
Several strategies can be employed to enhance the yield of the para-isomer over the ortho-isomer:
-
Steric Hindrance: Increasing the steric bulk of the substituent on the aromatic ring will physically obstruct the ortho positions, making the para position more accessible to the incoming nitronium ion (NO₂⁺).[3][6]
-
Catalyst Selection: The use of shape-selective catalysts, such as zeolites, can favor the formation of the less sterically hindered para-isomer.[7][8]
-
Blocking Groups: Temporarily blocking the ortho positions with a removable functional group can direct nitration to the para position.[9]
-
Reaction Conditions: While nitration is generally under kinetic control, adjusting reaction temperature and time may offer some degree of selectivity, although this is less impactful than steric or catalytic control.[10][11]
Q3: Can I completely eliminate the formation of the ortho-isomer?
Completely eliminating the ortho-isomer is challenging, but its formation can be significantly minimized to trace amounts in many cases. A combination of the strategies mentioned above, such as using a bulky substituent in conjunction with a shape-selective catalyst, will provide the highest selectivity for the para-isomer.[6][7]
Q4: My starting material is aniline, and nitration is giving me a complex mixture of products, including meta and oxidized species. What is happening?
Direct nitration of aniline with a mixture of nitric and sulfuric acids is problematic. The highly activating amino group (-NH₂) makes the ring susceptible to over-nitration and oxidation.[12][13] Furthermore, the acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group, leading to the formation of the meta-isomer.[12][13]
To achieve selective para-nitration of aniline, the amino group should be protected. This is typically done by converting it to an acetamide (acetanilide). The acetyl group reduces the activating effect of the nitrogen and provides significant steric hindrance at the ortho positions, leading to the preferential formation of the para-nitro product. The protecting group can then be removed by hydrolysis.[12][14]
Troubleshooting Guides
Issue: High ortho:para Ratio in Nitration of Alkylbenzenes
Possible Cause: The alkyl substituent is not sterically bulky enough to effectively hinder the ortho positions.
Solutions:
-
Modify the Substrate (if possible): If the synthetic route allows, consider using a starting material with a bulkier alkyl group (e.g., tert-butylbenzene instead of toluene).
-
Employ a Shape-Selective Catalyst: Utilize a zeolite catalyst, such as H-ZSM-5, which has pores that sterically favor the formation of the slimmer para-isomer.[7]
Data Presentation: Effect of Alkyl Group Size on Isomer Distribution in Nitration
| Alkylbenzene | Substituent | % ortho | % meta | % para | para:ortho Ratio |
| Toluene | -CH₃ | 58 | 5 | 37 | 0.64 |
| Ethylbenzene | -CH₂CH₃ | 45 | 7 | 48 | 1.07 |
| Isopropylbenzene (Cumene) | -CH(CH₃)₂ | 30 | 8 | 62 | 2.07 |
| tert-Butylbenzene | -C(CH₃)₃ | 16 | 8 | 76 | 4.75 |
Note: Isomer distributions can vary with reaction conditions.
Issue: Low Yield of Desired para-Isomer and Formation of Multiple Byproducts
Possible Cause: The reaction conditions are too harsh, leading to side reactions or over-nitration.
Solutions:
-
Control the Temperature: Perform the nitration at a lower temperature, typically by using an ice bath, to slow down the reaction rate and improve selectivity.[10]
-
Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent (e.g., a slight molar excess) to minimize the risk of dinitration.[15]
-
Alternative Nitrating Agents: Consider milder nitrating agents, such as acetyl nitrate or nitronium tetrafluoroborate, which can sometimes offer better selectivity.
Experimental Protocols
Protocol 1: Para-Selective Nitration of Toluene using a Zeolite Catalyst
This protocol describes a method for the regioselective nitration of toluene to favor the formation of p-nitrotoluene using a solid acid catalyst.[7]
Materials:
-
Toluene
-
Concentrated Nitric Acid (90-98%)
-
H-ZSM-5 Zeolite Catalyst (Si/Al ratio of 120 to 1000)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Gas chromatograph (for product analysis)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add toluene and the H-ZSM-5 zeolite catalyst.
-
Heat the mixture to a temperature between 70-90°C with vigorous stirring.
-
Slowly add concentrated nitric acid dropwise to the heated mixture over a period of 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for 2-4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to recover the zeolite catalyst.
-
Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Analyze the product mixture by gas chromatography to determine the isomer distribution.
Protocol 2: Synthesis of p-Nitroaniline via a Protecting Group Strategy
This protocol outlines the protection of aniline as acetanilide, followed by nitration and deprotection to yield p-nitroaniline.[12][14]
Part A: Acetylation of Aniline
-
In a flask, dissolve aniline in glacial acetic acid.
-
Add acetic anhydride and gently reflux the mixture for 30 minutes.
-
Pour the hot mixture into ice-cold water with stirring.
-
Collect the precipitated acetanilide by vacuum filtration and wash with cold water.
-
Recrystallize the crude acetanilide from hot water to obtain pure crystals.
Part B: Nitration of Acetanilide
-
In a beaker placed in an ice-salt bath, add concentrated sulfuric acid and cool to below 5°C.
-
Add the purified acetanilide in small portions with stirring, ensuring the temperature does not rise above 10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the temperature between 0-5°C.
-
After the addition is complete, stir the mixture for 1 hour.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated p-nitroacetanilide by vacuum filtration and wash thoroughly with cold water.
Part C: Hydrolysis of p-Nitroacetanilide
-
In a round-bottom flask, add the crude p-nitroacetanilide and a solution of 70% sulfuric acid.
-
Heat the mixture under reflux for 30-45 minutes.
-
Cool the reaction mixture and pour it into a beaker of cold water.
-
Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until it is alkaline.
-
Collect the precipitated p-nitroaniline by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: Steric hindrance effect on nitration regioselectivity.
Caption: Workflow for ortho-selective nitration using a blocking group.
Caption: Pathway for para-nitration of aniline via a protecting group.
References
- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. benchchem.com [benchchem.com]
- 4. Directing Effects | ChemTalk [chemistrytalk.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 8. (PDF) Review of the Methods for Selective Nitration of Toluene (2023) | Paweł Maksimowski [scispace.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. sciencemadness.org [sciencemadness.org]
Technical Support Center: Characterization of N-(3-Methoxy-4-nitrophenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis, purification, and characterization of N-(3-Methoxy-4-nitrophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include unreacted starting material (3-methoxy-4-nitroaniline), the acetylating agent (acetic anhydride) and its hydrolysis product (acetic acid), and potential side products from the reaction. Over-acetylation, leading to a di-acetylated product, can also occur under harsh reaction conditions.[1]
Q2: My purified this compound appears colored (e.g., yellow or brown). What is the likely cause and how can I decolorize it?
A2: A colored sample often indicates the presence of trace impurities, which can arise from oxidation of the starting aniline or side reactions. To remove colored impurities, you can treat a solution of the crude product with activated charcoal before the final recrystallization step. The charcoal will adsorb the colored molecules, which can then be removed by hot filtration.
Q3: I am observing a broad or inconsistent melting point for my synthesized compound. What could be the reason?
A3: A broad or depressed melting point is a strong indicator of impurities. The presence of unreacted starting materials, residual solvents, or side products can disrupt the crystal lattice of the pure compound, leading to a wider and lower melting temperature range. Thorough purification, for instance by multiple recrystallizations, is recommended to obtain a sharp melting point. For a related isomer, N-(4-methoxy-2-nitrophenyl)acetamide, a melting point of 117-118 °C has been reported.[2]
Q4: My NMR spectrum shows unexpected peaks. How can I identify the source of these signals?
A4: Unexpected peaks in an NMR spectrum usually correspond to impurities or residual solvent. Compare your spectrum with the expected chemical shifts for this compound and common laboratory solvents.[3] Unreacted 3-methoxy-4-nitroaniline or acetic acid are common culprits. A 2D NMR technique like COSY or HSQC can help in assigning the peaks and identifying the structure of the impurities.
Q5: What are the key considerations for the mass spectrometry analysis of this compound?
A5: When analyzing this compound by mass spectrometry, it is important to look for the molecular ion peak (M+) to confirm the molecular weight (210.19 g/mol ).[4] The fragmentation pattern can also provide structural information. Common fragmentation patterns for related aromatic amides and nitro compounds can be used as a reference to interpret the spectrum.[5][6]
Troubleshooting Guides
Synthesis & Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. Consider extending the reaction time or slightly increasing the molar excess of acetic anhydride.[7] |
| Loss of product during work-up or purification. | Optimize the extraction and recrystallization procedures. Use minimal amounts of cold solvent for washing the crystals to reduce solubility losses.[1] | |
| Product oiling out during recrystallization | The solvent is not ideal for crystallization. | Try a different solvent or a mixture of solvents. Ensure the solution is not cooled too rapidly.[1] |
| The presence of significant impurities. | Purify the crude product by another method, such as column chromatography, before attempting recrystallization.[1] | |
| Difficulty in removing acetic acid | Inefficient removal during work-up. | Use a mild base wash (e.g., saturated sodium bicarbonate solution) during the aqueous work-up to neutralize and remove residual acetic acid. |
Analytical Characterization
| Technique | Issue | Possible Cause | Troubleshooting Steps |
| NMR Spectroscopy | Broad peaks in the spectrum. | Presence of paramagnetic impurities or aggregation of the sample. | Filter the NMR sample through a small plug of celite. Ensure the sample is fully dissolved and try acquiring the spectrum at a higher temperature. |
| Incorrect integration values. | Incomplete relaxation of nuclei or presence of impurities. | Increase the relaxation delay (d1) in your NMR acquisition parameters. Ensure the baseline is properly corrected before integration. | |
| Mass Spectrometry | No molecular ion peak observed. | The molecule is fragmenting easily under the ionization conditions. | Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). |
| Complex fragmentation pattern. | Multiple fragmentation pathways are occurring. | Compare the fragmentation pattern with that of structurally similar compounds. Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragments. | |
| FTIR Spectroscopy | Broad -OH peak obscuring other signals. | Presence of water in the sample. | Ensure the sample is thoroughly dried before analysis. Prepare the KBr pellet in a dry environment. |
| HPLC Analysis | Tailing peaks. | Interaction of the analyte with the stationary phase. | Adjust the pH of the mobile phase or add an ion-pairing agent. Ensure the column is properly conditioned. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid (e.g., phosphoric or formic acid) can be a good starting point.[8] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of a related isomer.[7]
-
In a round-bottom flask, dissolve 3-methoxy-4-nitroaniline (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.2 equivalents) to the solution.
-
Heat the reaction mixture at reflux for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove residual acetic acid.
-
Purify the crude product by recrystallization from an aqueous solution or an ethanol-water mixture.[9]
-
Dry the purified crystals under vacuum.
Characterization Data (Expected)
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol [4] |
| Melting Point | Data for the specific isomer is not readily available. A related isomer, N-(4-methoxy-2-nitrophenyl)acetamide, has a melting point of 117-118 °C.[2] |
| ¹H NMR (CDCl₃, ppm) | Expected signals for aromatic protons (3H), a methoxy group (3H, singlet), an acetamide methyl group (3H, singlet), and an amide proton (1H, broad singlet). |
| ¹³C NMR (CDCl₃, ppm) | Expected signals for aromatic carbons, a methoxy carbon, an acetamide methyl carbon, and a carbonyl carbon. |
| FTIR (KBr, cm⁻¹) | Expected peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching (amide I), N-H bending (amide II), and C-NO₂ stretching. For a similar compound, N-(4-nitrophenyl)acetamide, characteristic peaks are observed around 3275 cm⁻¹ (N-H stretch), 1678 cm⁻¹ (C=O stretch), and 1559 cm⁻¹ (N=O stretch).[9] |
| Mass Spec (EI) | Molecular ion (M⁺) at m/z 210. Fragmentation may involve loss of the acetyl group or the nitro group. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting unexpected peaks in the NMR spectrum.
References
- 1. benchchem.com [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. N-(4-methoxy-3-nitrophenyl)acetamide [webbook.nist.gov]
- 5. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. jcbsc.org [jcbsc.org]
Technical Support Center: Optimizing Recrystallization of N-(3-Methoxy-4-nitrophenyl)acetamide
Welcome to the Technical Support Center for the recrystallization of N-(3-Methoxy-4-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of this compound?
Based on procedures for structurally similar compounds, an aqueous solution is a good starting point. Specifically, recrystallization of the positional isomer N-(4-Methoxy-3-nitrophenyl)acetamide has been successfully performed using deionized water.[1] Another related compound, N-(4-Methoxy-2-nitrophenyl)acetamide, has also been recrystallized from an aqueous solution.[2] Therefore, hot water is a promising initial solvent to test.
Q2: How do I select an alternative solvent system if water is not effective?
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[3] To find a suitable solvent, you can perform small-scale solubility tests with a variety of solvents. A good rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[4][5] For this compound, which has nitro, methoxy, and acetamide groups, polar solvents are likely to be more effective than nonpolar ones.
Q3: My compound "oils out" instead of forming crystals. What should I do?
"Oiling out," where the compound separates as a liquid instead of solid crystals, can occur if the solution is supersaturated or if the solvent is too nonpolar.[6][7] To address this, you can try the following:
-
Add a small amount of a more polar co-solvent to the hot solution.
-
Ensure the solution is not cooled too rapidly; allow it to cool slowly to room temperature before placing it in an ice bath.[3]
Q4: I am not getting any crystal formation upon cooling. What are the possible reasons and solutions?
A lack of crystal formation can be due to the solution not being sufficiently saturated.[6] Here are some troubleshooting steps:
-
Evaporate excess solvent: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
-
Induce crystallization:
Q5: My final product contains colored impurities. How can I remove them?
Colored impurities can sometimes co-crystallize with the product. To remove them, you can add a small amount of activated charcoal to the hot solution before the filtration step.[6] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use a minimal amount of charcoal to avoid adsorbing your desired product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Yield | The solution is not saturated (too much solvent was used). | Evaporate some of the solvent to increase the concentration of the product and then cool again.[3] |
| The chosen solvent is not ideal (the compound is too soluble at low temperatures). | Perform solubility tests to find a more suitable solvent or solvent mixture. | |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] | |
| "Oiling Out" | The solution is supersaturated. | Add a small amount of a more polar co-solvent to the hot solution until it becomes clear.[6] |
| The solvent is too nonpolar for the compound. | Try a more polar solvent or a mixed solvent system. | |
| Premature Crystallization | The solution cooled too quickly during hot filtration. | Use a pre-heated funnel and filter flask for the hot filtration to prevent the product from crystallizing prematurely.[3] |
| Colored Impurities in Final Product | Co-crystallization of colored byproducts. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the impurities.[6] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an appropriate flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., deionized water) while stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Visualizing the Workflow
Solvent Selection Workflow
Caption: Workflow for selecting an optimal solvent system.
Recrystallization Troubleshooting Logic
Caption: Troubleshooting flowchart for common recrystallization issues.
References
Validation & Comparative
A Comparative Guide to the Synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of two primary methods for the synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide, a key building block in various pharmaceutical applications. The comparison focuses on objectivity, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific laboratory and production needs.
Method 1: Acetylation of 4-methoxy-3-nitroaniline
This approach involves the direct acetylation of a commercially available substituted aniline. The reaction proceeds by nucleophilic acyl substitution, where the amino group of 4-methoxy-3-nitroaniline attacks the carbonyl carbon of the acetylating agent.
Experimental Protocol:
A solution of 4-methoxy-3-nitroaniline (20 mmol, 3.36 g) in 30 mL of glacial acetic acid is prepared in a round-bottom flask. To this, a 20% molar excess of acetic anhydride (24 mmol, 2.46 g) is added. The reaction mixture is then refluxed for a period of 2 hours with continuous stirring.[1][2] Following the completion of the reaction, the mixture is dried under vacuum. The resulting residue is purified by recrystallization twice from deionized water to yield this compound.[1][2]
Method 2: Nitration of N-(3-methoxyphenyl)acetamide
This alternative pathway involves the electrophilic aromatic substitution of a substituted acetanilide. The acetyl group is a moderately activating, ortho-, para-director. However, the methoxy group is a strongly activating, ortho-, para-director, which will primarily dictate the position of nitration.
Experimental Protocol:
N-(3-methoxyphenyl)acetamide (10 mmol, 1.65 g) is dissolved in a mixture of 10 mL of glacial acetic acid and 10 mL of concentrated sulfuric acid in a flask, with heating to ensure complete dissolution. The flask is then cooled in an ice bath to 5°C. A nitrating mixture is prepared separately by adding 3.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, and this mixture is also cooled to 5°C. The nitrating mixture is added dropwise to the solution of N-(3-methoxyphenyl)acetamide while maintaining the temperature below 20°C. After the addition is complete, the reaction mixture is allowed to stand at room temperature for 30 minutes. The mixture is then poured into 50 mL of water and 30 g of ice to precipitate the product. The crude this compound is then collected by filtration and purified by recrystallization.
Performance Comparison
To facilitate a clear and objective comparison of the two synthesis methods, the following table summarizes the key performance indicators. It is important to note that the yield and purity for Method 2 are based on the synthesis of a structurally similar compound, N-(4-nitrophenyl)acetamide, and serve as an estimate.[3]
| Parameter | Method 1: Acetylation | Method 2: Nitration |
| Starting Material | 4-methoxy-3-nitroaniline | N-(3-methoxyphenyl)acetamide |
| Reagents | Acetic anhydride, Glacial acetic acid | Nitric acid, Sulfuric acid, Glacial acetic acid |
| Reaction Time | 2 hours | ~1 hour |
| Yield | Data not explicitly found | ~49.74% (estimated)[3] |
| Purity | High (after double recrystallization) | Good (after recrystallization) |
| Key Advantages | Direct, potentially higher purity due to fewer side-products | Utilizes a potentially more accessible starting material |
| Key Disadvantages | Starting material may be less readily available or more expensive | Potential for isomeric impurities, requiring careful purification. Exothermic reaction requiring strict temperature control. |
Logical Workflow for Synthesis Method Selection
The choice between the two synthetic routes will depend on several factors, including the availability and cost of starting materials, desired purity of the final product, and the scale of the synthesis. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a synthesis method.
Conclusion
Both the acetylation of 4-methoxy-3-nitroaniline and the nitration of N-(3-methoxyphenyl)acetamide present viable pathways for the synthesis of this compound. The acetylation method is a more direct route that can potentially yield a product of high purity with straightforward purification. The nitration method, while potentially offering a more accessible starting material, may require more rigorous purification to remove isomeric byproducts and demands careful control of reaction conditions. The choice of method will ultimately be guided by the specific requirements and constraints of the research or production environment.
References
A Comparative Guide to N-(3-Methoxy-4-nitrophenyl)acetamide and N-(4-Methoxy-3-nitrophenyl)acetamide for Researchers and Drug Development Professionals
An In-depth Analysis of Two Isomeric Nitrophenylacetamides Highlighting Key Physicochemical and Synthetic Differences
This guide provides a comprehensive comparison of the structural isomers, N-(3-Methoxy-4-nitrophenyl)acetamide and N-(4-Methoxy-3-nitrophenyl)acetamide. These compounds are of interest to researchers in medicinal chemistry and drug development as potential intermediates and pharmacologically active agents. This document summarizes their key physicochemical properties, provides detailed experimental protocols for their synthesis, and discusses their structural characteristics based on available data.
Physicochemical Properties: A Comparative Overview
A summary of the known physicochemical properties of the two isomers is presented below. It is important to note that experimentally determined data for this compound is less readily available in the public domain compared to its isomer.
| Property | This compound | N-(4-Methoxy-3-nitrophenyl)acetamide |
| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol | 210.19 g/mol [1] |
| CAS Number | 6375-47-9 (for the amine precursor) | 50651-39-3[1] |
| Melting Point | Not explicitly found | 144-145 °C |
| Predicted pKa | Not explicitly found | 13.61 ± 0.70 |
| Appearance | Not explicitly found | Yellowish solid |
| Solubility | Not explicitly found | Recrystallized from deionized water[2] |
Structural Isomerism
The core difference between these two compounds lies in the substitution pattern on the phenyl ring. In this compound, the methoxy group is at position 3 and the nitro group is at position 4 relative to the acetamido group. Conversely, in N-(4-Methoxy-3-nitrophenyl)acetamide, the methoxy group is at position 4 and the nitro group is at position 3. This seemingly minor structural variance can lead to significant differences in their chemical reactivity, biological activity, and physical properties.
Experimental Protocols: Synthesis of the Isomers
Detailed methodologies for the synthesis of both compounds are provided below. These protocols are based on established chemical literature.
Synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide
This synthesis involves the acetylation of 4-methoxy-3-nitroaniline.
Workflow for the Synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide
Procedure:
-
In a round-bottom flask, dissolve 20 mmol (3.36 g) of 4-methoxy-3-nitroaniline in 30 ml of glacial acetic acid.[2]
-
Add a 20% molar excess of acetic anhydride (24 mmol; 2.46 g) to the solution.[2]
-
Reflux the reaction mixture for 2 hours with continuous stirring.[2]
-
After the reaction is complete, dry the mixture under vacuum to remove the solvent.[2]
-
Purify the resulting residue by recrystallization twice from deionized water to obtain the final product.[2]
Synthesis of this compound
The synthesis of this isomer involves the acetylation of 3-methoxy-4-nitroaniline. While a specific detailed protocol for this exact reaction was not found in the initial search, a general procedure for the acetylation of a similar compound, 4-fluoro-3-nitroaniline, can be adapted.
Workflow for the Synthesis of this compound (Proposed)
Proposed Procedure:
-
In a flask, add 3-methoxy-4-nitroaniline to acetic anhydride under constant stirring at room temperature.
-
Allow the reaction mixture to stir for 12 hours.
-
Upon completion, add ice water to the reaction mixture and stir for an additional 30 minutes to precipitate the product.
-
Filter the precipitate, wash it with water, and then dry it.
-
Further purify the product by recrystallization from an ethanol/water mixture.
Spectral and Structural Characterization
N-(4-Methoxy-3-nitrophenyl)acetamide:
-
Crystal Structure: X-ray diffraction studies have shown that this molecule crystallizes in a monoclinic system. The methoxy and acetamide groups are nearly coplanar with the phenyl ring. However, the nitro group is twisted out of this plane by approximately 30 degrees and is disordered over two orientations.[3] In the crystal structure, the N-H group of the acetamide participates in hydrogen bonding with a nitro oxygen atom of a neighboring molecule, forming chains. The amide carbonyl oxygen is not involved in this hydrogen bonding.[3][4]
Biological Activity and Potential Applications
The biological activities of these specific isomers have not been extensively studied. However, they are related to a class of compounds known as 4-alkoxyacetanilides, which includes the well-known analgesic, phenacetin.[2] It is believed that the analgesic and antipyretic effects of these compounds are due to their actions on the sensory tracts of the spinal cord and the temperature-regulating center in the brain.[2]
N-(4-Methoxy-3-nitrophenyl)acetamide has been synthesized as a putative non-enzymatic oxidation product of N-(4-methoxyphenyl)acetamide (methacetin), suggesting its relevance in studying the metabolism and potential toxicity of related analgesic drugs.[4] The formation of nitrated metabolites of drugs can have significant implications for their pharmacological and toxicological profiles.
Further research is warranted to explore the specific biological activities of both this compound and N-(4-Methoxy-3-nitrophenyl)acetamide. Their structural similarity to known bioactive molecules makes them interesting candidates for screening in various pharmacological assays.
Conclusion
This guide provides a comparative overview of this compound and N-(4-Methoxy-3-nitrophenyl)acetamide, highlighting the differences in their known properties and synthetic routes. While comprehensive data is available for the 4-methoxy-3-nitro isomer, further experimental work is required to fully characterize the 3-methoxy-4-nitro isomer. The information presented here serves as a valuable resource for researchers and professionals in the field of drug development, providing a foundation for future studies on these and related compounds.
References
A Comparative Study on the Reactivity of Nitrophenylacetamide Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of the three isomers of nitrophenylacetamide: ortho-(2-), meta-(3-), and para-(4-). The position of the nitro group on the phenyl ring significantly influences the electron density distribution within the molecule, thereby affecting its reactivity in various chemical transformations. This document summarizes key physicochemical properties, spectroscopic data, and reactivity trends in hydrolysis and reduction reactions, supported by experimental data from various sources.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of the nitrophenylacetamide isomers are distinct, primarily due to the electronic and steric effects imparted by the position of the nitro group. The para-isomer is the most commonly synthesized and characterized, while data for the ortho- and meta-isomers are less abundant in the literature.
Table 1: Physicochemical Properties of Nitrophenylacetamide Isomers
| Property | ortho-Nitrophenylacetamide | meta-Nitrophenylacetamide | para-Nitrophenylacetamide |
| Molecular Formula | C₈H₈N₂O₃ | C₈H₈N₂O₃ | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol | 180.16 g/mol | 180.16 g/mol |
| Melting Point | 94-96 °C | 155-158 °C | 215-217 °C[1] |
| Appearance | Yellowish needles | Light yellow crystals | White-green or brown solid[1] |
| Solubility | More soluble in polar solvents than the para isomer[1] | Data not readily available | Partially soluble in water and chloroform, soluble in ethanol[1] |
Table 2: Spectroscopic Data of Nitrophenylacetamide Isomers
| Spectroscopic Data | ortho-Nitrophenylacetamide | meta-Nitrophenylacetamide | para-Nitrophenylacetamide |
| ¹H NMR (ppm) | Data not readily available in searched literature. | Data not readily available in searched literature. | Data not readily available in searched literature. |
| ¹³C NMR (ppm) | Data not readily available in searched literature. | Data not readily available in searched literature. | Data not readily available in searched literature. |
| IR (cm⁻¹) | KBr WAFER (Source: The Matheson Company, Inc.) | Data not readily available in searched literature. | 3275-3903 (N-H stretch), 1679 (C=O stretch), 1559, 1540 (N=O stretch), 848, 748 (aromatic C-H bend)[1] |
| Mass Spectrum (m/z) | Major peaks at 180 (M+), 138, 92, 65 | Major peaks at 180 (M+), 138, 108, 92, 76, 65 | Molecular ion at 181.1 (M+H)⁺, characteristic fragments at 138.1, 123.1, 107.1, 77.1, 43[2] |
Note: The NMR data for the ortho- and meta-isomers were not available in the searched literature. The presented data for the para-isomer is from a synthesis and characterization study. The IR and Mass Spectral data are from various public databases and literature sources.
Reactivity Analysis
The reactivity of the nitrophenylacetamide isomers is governed by the electronic effects of the nitro group. The nitro group is strongly electron-withdrawing, primarily through the resonance effect (-R) at the ortho and para positions and through the inductive effect (-I) at all positions.
Hydrolysis
The hydrolysis of acetanilides can be catalyzed by acid or base. The electron-withdrawing nitro group is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Therefore, the nitrophenylacetamide isomers are expected to hydrolyze faster than acetanilide itself.
While direct comparative kinetic studies on the hydrolysis of all three isomers were not found in the searched literature, the electronic effects suggest the following reactivity order:
para > ortho > meta
The para-isomer is expected to be the most reactive due to the strong electron-withdrawing resonance effect of the nitro group, which is maximal at this position. The ortho-isomer also experiences a strong resonance effect, but steric hindrance from the adjacent nitro group may slightly impede the approach of the nucleophile, potentially making it less reactive than the para-isomer. The meta-isomer is expected to be the least reactive as the nitro group exerts only its weaker inductive effect from this position.
Reduction
The reduction of the nitro group to an amine is a common and important transformation. The rate of this reaction is also influenced by the electronic environment of the nitro group. A more electron-deficient nitro group is generally more easily reduced.
Qualitative studies on analogous compounds, such as nitrodiphenylamines, suggest a reactivity order of para > meta > ortho for catalytic hydrogenation[3]. This trend is attributed to a combination of electronic and steric effects. The para-isomer is sterically unhindered, allowing for easy access of the nitro group to the catalyst surface[3]. In the ortho-isomer, steric hindrance from the adjacent acetamido group can impede this approach, leading to a slower reaction rate[3].
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are generalized procedures for the hydrolysis and reduction of nitrophenylacetamide isomers, which can be adapted for a comparative kinetic study.
General Protocol for Comparative Hydrolysis
-
Preparation of Stock Solutions: Prepare stock solutions of each nitrophenylacetamide isomer (e.g., 0.1 M in a suitable organic solvent like ethanol or DMSO) and the acid or base catalyst (e.g., 1 M HCl or 1 M NaOH).
-
Reaction Setup: In a thermostated reaction vessel, add a specific volume of the catalyst solution and allow it to reach the desired temperature (e.g., 50 °C).
-
Initiation of Reaction: Initiate the reaction by adding a small aliquot of the nitrophenylacetamide stock solution to the pre-heated catalyst solution with vigorous stirring.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by neutralization).
-
Analysis: Analyze the quenched aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, to determine the concentration of the reactant remaining or the product formed.
-
Data Analysis: Plot the concentration of the reactant versus time and determine the rate constant for each isomer under identical conditions.
General Protocol for Comparative Reduction
-
Catalyst Preparation: Prepare or procure a suitable catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).
-
Reaction Setup: In a reaction flask, suspend the catalyst in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Addition of Substrate: Add a known amount of the nitrophenylacetamide isomer to the flask.
-
Initiation of Reaction: Introduce a reducing agent, such as hydrogen gas (H₂) via a balloon or by using a hydrogenation apparatus, or a transfer hydrogenation reagent like ammonium formate.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or by monitoring the uptake of hydrogen gas.
-
Work-up and Analysis: Upon completion, filter the catalyst and analyze the product mixture by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or NMR to determine the yield of the corresponding amino-phenylacetamide. For a kinetic study, aliquots can be taken at different time points and analyzed quantitatively.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and comparative reactivity studies of nitrophenylacetamide isomers.
References
A Comparative Guide to Analytical Methods for N-(3-Methoxy-4-nitrophenyl)acetamide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of N-(3-Methoxy-4-nitrophenyl)acetamide, a key intermediate in various synthetic processes. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document offers an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by representative experimental data to aid in method selection and implementation.
Introduction to this compound
This compound (CAS No. 50651-39-3) is a substituted acetamide derivative.[1] Its accurate quantification is essential for monitoring reaction kinetics, determining purity, and assessing stability in pharmaceutical development. The molecular formula of this compound is C9H10N2O4, with a molecular weight of 210.19 g/mol .[1]
Analytical Methodologies: A Comparative Overview
The two primary analytical methods suitable for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both methods offer the requisite selectivity and sensitivity for many applications, they differ significantly in their performance characteristics, instrumentation requirements, and overall cost.
High-Performance Liquid Chromatography (HPLC-UV) is a robust and widely accessible technique for the quantification of organic molecules. It offers excellent precision and linearity over a wide concentration range, making it suitable for routine quality control and assay development.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity compared to HPLC-UV. This makes it the method of choice for trace-level quantification, impurity profiling, and analysis in complex biological matrices.[2]
Data Presentation: Performance Comparison
The following table summarizes the typical validation parameters for the quantification of this compound and similar nitrophenolic compounds using HPLC-UV and LC-MS/MS. The data presented is a composite of established performance for these techniques.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.3 ng/mL |
| Selectivity | Good | Excellent |
| Throughput | Moderate | High (with multiplexing) |
| Cost per Sample | Low | High |
| Instrumentation Cost | Moderate | High |
Experimental Protocols
Detailed methodologies for the two key analytical techniques are provided below. These protocols are based on established methods for this compound and structurally related compounds.
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations. A reverse-phase HPLC method using a Newcrom R1 column has been described for this analyte.[3]
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column.[3]
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (a specific ratio, e.g., 50:50:0.1 v/v/v, should be optimized). For MS compatibility, formic acid can be substituted for phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (typically in the range of 254-330 nm for nitrophenolic compounds).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Procedure:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix.
-
Precision: Analyze multiple preparations of a homogenous sample to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound at trace levels, for impurity profiling, or in complex matrices such as biological fluids.
Chromatographic Conditions:
-
Instrument: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The precursor ion will be the protonated or deprotonated molecule [M+H]⁺ or [M-H]⁻. Product ions are determined by fragmentation of the precursor ion.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
Sample Preparation:
-
For biological samples, a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is typically required.
-
Dilute the extracted sample in the initial mobile phase composition.
-
Add an appropriate internal standard.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis. For routine quality control of bulk material where high concentrations are expected, HPLC-UV provides a cost-effective, robust, and reliable solution. However, for applications requiring high sensitivity, such as impurity profiling, analysis of biological samples, or trace-level quantification, the superior selectivity and lower detection limits of LC-MS/MS make it the more appropriate method. Researchers should consider the required sensitivity, sample matrix complexity, and available resources when selecting the optimal analytical technique.
References
Comparative Guide to the Synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide: A Review of Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide is a crucial step in the preparation of various pharmaceutical intermediates and biologically active compounds. The traditional method, employing acetic anhydride in glacial acetic acid, is well-established. However, the ongoing pursuit of greener, more efficient, and safer laboratory practices has spurred the investigation into alternative reagents and synthetic strategies. This guide provides an objective comparison of the traditional method with several promising alternatives, supported by available experimental data, to assist researchers in selecting the optimal synthetic route for their specific needs.
Comparison of Synthetic Methodologies
The selection of an appropriate synthetic method for the N-acetylation of 4-methoxy-3-nitroaniline hinges on a balance of factors including reaction efficiency, safety, cost, and environmental impact. While the traditional approach is reliable, alternative methods offer significant advantages in terms of milder reaction conditions, reduced use of hazardous materials, and potentially higher yields. A summary of the performance of different reagents is presented below.
Table 1: Performance Comparison of Reagents for the Synthesis of this compound
| Reagent/Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Purity | Safety/Green Aspects |
| Traditional Method | |||||||
| Acetic Anhydride[1] | None | Glacial Acetic Acid | Reflux | 2 h | High | High | Corrosive reagent, high boiling point solvent. |
| Alternative Reagents | |||||||
| Acetyl Chloride | Base (e.g., K₂CO₃) & PTC | Various (e.g., DMF) | Room Temp | 15-30 min | High | High | Highly reactive and corrosive, produces HCl gas. |
| Acetic Acid & MgSO₄ | MgSO₄ | None (Neat) or Acetic Acid | Sunlight | 90 min | ~92% (on aniline) | Good | Green, avoids acetic anhydride, utilizes renewable energy. |
| Acetic Acid | None | None | Microwave | 40-50 min | ~80% (on aniline) | Good | Rapid, solvent-free, but requires specialized equipment. |
| Acetonitrile | Alumina (Al₂O₃) | Acetonitrile | High Temp (Flow) | Variable | Moderate (on aniline) | Good | Safer acetylating agent, but may require optimization for nitroanilines. |
Note: Data for alternative methods are primarily based on the acetylation of aniline or structurally similar compounds due to the limited availability of specific data for 4-methoxy-3-nitroaniline. Yields and reaction conditions may vary for the target molecule.
Reaction Pathways
The synthesis of this compound via different routes involves distinct chemical transformations. The following diagrams illustrate the core reaction pathways.
Caption: Traditional synthesis of this compound.
Caption: Overview of alternative synthetic pathways.
Experimental Protocols
1. Traditional Method: Acetylation using Acetic Anhydride
This protocol is adapted from the established synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide.[1]
-
Materials:
-
4-Methoxy-3-nitroaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-3-nitroaniline (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
2. Alternative Method: Acetylation using Acetyl Chloride with Phase Transfer Catalysis
This protocol is a generalized procedure for the N-acetylation of anilines using acetyl chloride and a phase-transfer catalyst (PTC).
-
Materials:
-
4-Methoxy-3-nitroaniline
-
Acetyl Chloride
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) or other suitable PTC
-
Dimethylformamide (DMF) or other suitable solvent
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-3-nitroaniline (1 equivalent) in the chosen solvent.
-
Add potassium carbonate (1 equivalent) and a catalytic amount of the phase transfer catalyst.
-
Cool the mixture in an ice bath and add acetyl chloride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to stir at room temperature for 15-30 minutes.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
3. Green Chemistry Approach: Sunlight-driven Acetylation with MgSO₄
This protocol is based on a green methodology for the N-acetylation of anilines.
-
Materials:
-
4-Methoxy-3-nitroaniline
-
Glacial Acetic Acid
-
Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a suitable reaction vessel, combine 4-methoxy-3-nitroaniline (1 equivalent), glacial acetic acid (as solvent and reagent), and a catalytic amount of magnesium sulfate.
-
Expose the reaction mixture to direct sunlight with occasional stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 1.5-2 hours for anilines), add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize to obtain the pure product.
-
Conclusion
The choice of reagent for the synthesis of this compound extends beyond the traditional use of acetic anhydride. Acetyl chloride offers a faster, room temperature alternative, albeit with handling challenges associated with its corrosivity and the production of HCl. For laboratories prioritizing green chemistry principles, the use of acetic acid with a Lewis acid catalyst like magnesium sulfate under sunlight presents an attractive, environmentally benign option. Microwave-assisted synthesis provides a rapid, solvent-free method, ideal for high-throughput applications. The use of acetonitrile as an acetylating agent is a promising safer alternative, although its efficacy for deactivated anilines like 4-methoxy-3-nitroaniline may require further optimization.
Researchers are encouraged to consider the specific requirements of their synthesis, including scale, available equipment, and safety protocols, when selecting the most appropriate method. The information provided in this guide serves as a starting point for informed decision-making in the synthesis of this important pharmaceutical intermediate.
References
A Comparative Guide to the Structural Confirmation of N-(3-Methoxy-4-nitrophenyl)acetamide using X-ray Diffraction Analysis
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. For novel compounds such as N-(3-Methoxy-4-nitrophenyl)acetamide, an unambiguous structural confirmation is paramount for understanding its chemical behavior, predicting its biological activity, and ensuring intellectual property claims. While a suite of analytical techniques provides valuable structural insights, single-crystal X-ray diffraction (XRD) remains the gold standard for elucidating the precise spatial arrangement of atoms in a crystalline solid.
This guide provides a comparative analysis of X-ray diffraction alongside other common spectroscopic methods for the structural confirmation of this compound. To offer a comprehensive perspective, we include experimental data for its closely related isomers, N-(4-Methoxy-2-nitrophenyl)acetamide and N-(4-methoxy-3-nitrophenyl)acetamide, for which crystallographic data are publicly available.
Comparing Analytical Techniques for Structural Elucidation
The structural characterization of a new chemical entity relies on a synergistic approach, where different analytical techniques provide complementary pieces of the structural puzzle. While spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide information about the connectivity and functional groups, X-ray diffraction provides the exact three-dimensional arrangement of atoms in the solid state.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute stereochemistry. | Unambiguous and complete structural determination. | Requires a suitable single crystal, which can be challenging to grow. |
| ¹H and ¹³C NMR Spectroscopy | Information on the chemical environment of hydrogen and carbon atoms, connectivity through spin-spin coupling, and the number of unique atoms. | Provides detailed information about the molecular skeleton and is non-destructive. | Does not provide information on bond lengths, angles, or crystal packing. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Fast, simple, and requires a small amount of sample. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information on its fragmentation pattern. | High sensitivity and requires a very small amount of sample. | Does not provide information on the connectivity or stereochemistry of the molecule. |
Comparative Data for this compound and Its Isomers
The following table summarizes the available crystallographic data for the isomers of the target compound and the expected/predicted spectroscopic data for this compound. The absence of publicly available experimental crystallographic and complete spectroscopic data for the target molecule highlights the importance of the described analytical workflow for its definitive characterization.
| Parameter | This compound (Target) | N-(4-Methoxy-2-nitrophenyl)acetamide (Isomer 1)[1][2][3][4] | N-(4-methoxy-3-nitrophenyl)acetamide (Isomer 2)[5][6] |
| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol | 210.19 g/mol | 210.19 g/mol |
| Crystal System | Not yet determined | Monoclinic | Monoclinic |
| Space Group | Not yet determined | P2₁/n | P2₁/c |
| Unit Cell Dimensions | Not yet determined | a = 14.8713(7) Å, b = 3.9563(2) Å, c = 17.2057(9) Å, β = 114.051(3)° | a = 7.673(2) Å, b = 10.051(3) Å, c = 12.593(4) Å, β = 104.28(3)° |
| ¹H NMR (Predicted) | δ ~8.2 (s, 1H), ~7.9 (d, 1H), ~7.5 (d, 1H), ~4.0 (s, 3H), ~2.2 (s, 3H) ppm | Experimental data available in literature. | Experimental data available in literature. |
| ¹³C NMR (Predicted) | δ ~169, ~150, ~145, ~135, ~125, ~120, ~110, ~56, ~24 ppm | Experimental data available in literature. | Experimental data available in literature. |
| IR (Predicted) | ~3300 (N-H), ~1670 (C=O), ~1520, ~1340 (NO₂) cm⁻¹ | Experimental data available in literature. | Experimental data available in literature. |
| MS (EI) | m/z 210 (M⁺), 168, 150, 122 | m/z 210 (M⁺), 168, 150, 122 | m/z 210 (M⁺), 168, 150, 122 |
Note: Predicted spectroscopic data for this compound is based on established chemical shift and fragmentation patterns for similar structures.
Experimental Protocol for Single-Crystal X-ray Diffraction
The following protocol outlines the key steps for the structural determination of this compound using single-crystal X-ray diffraction.
-
Crystal Growth:
-
Synthesize and purify this compound.
-
Grow single crystals suitable for XRD. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone). A suitable crystal should be well-formed, transparent, and typically between 0.1 and 0.3 mm in each dimension.
-
-
Crystal Mounting and Data Collection:
-
Select a high-quality single crystal under a microscope.
-
Mount the crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.
-
Perform a full data collection by rotating the crystal in the X-ray beam and collecting a large number of diffraction images at different orientations. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Apply corrections for various experimental factors (e.g., Lorentz-polarization, absorption).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
-
Structure Refinement:
-
Refine the initial structural model against the experimental diffraction data using least-squares methods. This involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Locate and refine the positions of hydrogen atoms.
-
The quality of the final structure is assessed using parameters such as the R-factor and goodness-of-fit.
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of a novel compound like this compound, highlighting the central role of X-ray diffraction.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of N-(3-Methoxy-4-nitrophenyl)acetamide and its related structural isomers. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from closely related nitromethoxy-substituted phenylacetamide derivatives to infer potential activities and discuss structure-activity relationships (SAR). The following sections summarize available quantitative data, detail relevant experimental protocols, and visualize key concepts.
Introduction to Phenylacetamides
Substituted phenylacetamides are a versatile class of compounds explored for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The biological effects of these molecules are significantly influenced by the nature and position of substituents on the phenyl ring. This guide focuses on derivatives containing both methoxy (-OCH₃) and nitro (-NO₂) groups, which can modulate the electronic and steric properties of the molecule, thereby impacting its interaction with biological targets.
Comparative Biological Activity
Table 1: Summary of Biological Activities of Related Phenylacetamide Derivatives
| Compound Name | Structure | Biological Activity | Assay | Cell Line / Organism | IC₅₀ / MIC | Reference |
| N-(4-fluoro-3-nitrophenyl)acetamide | Antibacterial | Broth microdilution | Klebsiella pneumoniae | > 1024 µg/mL | [1] | |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Antibacterial | Broth microdilution | Klebsiella pneumoniae | 512 µg/mL | [1] | |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | Anticancer (Cytotoxicity) | MTS Assay | PC3 (Prostate Carcinoma) | 52 µM | [2] | |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | Anticancer (Cytotoxicity) | MTS Assay | PC3 (Prostate Carcinoma) | 80 µM | [2] | |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | Anticancer (Cytotoxicity) | MTS Assay | MCF-7 (Breast Carcinoma) | 100 µM | [2] | |
| N-(4-Methoxy-2-nitrophenyl)acetamide | Anticancer (Cytotoxicity), Antimicrobial | Not Specified | Cancer cell lines, Gram-positive and Gram-negative bacteria | Data not provided | [3] |
Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Structure-Activity Relationship (SAR) Insights
The available data, although limited, allows for some preliminary SAR observations:
-
Influence of the Nitro Group Position: In the 2-(4-Fluorophenyl)-N-phenylacetamide series, compounds with a nitro group on the N-phenyl ring demonstrated cytotoxic activity. The position of the nitro group (meta vs. para) influenced the potency, with the meta-substituted analog showing a lower IC₅₀ value against the PC3 cell line[2].
-
Impact of Halogenation: The addition of a chloro group to the acetamide side chain of N-(4-fluoro-3-nitrophenyl)acetamide significantly increased its antibacterial activity against Klebsiella pneumoniae, reducing the MIC from >1024 µg/mL to 512 µg/mL[1]. This suggests that modifications to the acetamide moiety can drastically alter biological activity.
-
General Trends: Research on various N-(substituted phenyl)-2-chloroacetamides has shown that lipophilicity and the electronic nature of the substituents on the phenyl ring are key determinants of antimicrobial activity[1]. Generally, halogenated derivatives exhibit notable activity against Gram-positive bacteria and yeasts[1].
The following diagram illustrates a hypothetical structure-activity relationship based on the available data for nitrophenylacetamide derivatives.
Caption: Structure-Activity Relationship (SAR) overview for nitrophenylacetamides.
Experimental Protocols
This section provides detailed methodologies for key experiments that are typically used to evaluate the biological activities of compounds like this compound.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
The following diagram illustrates the workflow of a typical MTT assay.
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition Assay
The protocol for an enzyme inhibition assay is highly dependent on the specific enzyme being targeted. A general workflow is provided below.
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound, the target enzyme, and its substrate in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the enzyme solution and the test compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
While direct biological activity data for this compound remains elusive in the current literature, the analysis of its structural isomers and related nitrophenylacetamide derivatives provides valuable insights into the potential pharmacological properties of this class of compounds. The available data suggests that the position of the nitro and methoxy groups, as well as modifications to the acetamide side chain, are critical determinants of their anticancer and antimicrobial activities. Further experimental investigation of this compound and a systematic study of its isomers are warranted to fully elucidate their therapeutic potential and establish a comprehensive structure-activity relationship. The experimental protocols detailed in this guide provide a framework for such future investigations.
References
- 1. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-Methoxy-2-nitrophenyl)acetamide | 119-81-3 | Benchchem [benchchem.com]
Purity assessment of N-(3-Methoxy-4-nitrophenyl)acetamide by different techniques
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for pharmaceutical intermediates like N-(3-Methoxy-4-nitrophenyl)acetamide is a critical step in drug development and manufacturing. Ensuring high purity is essential for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of various analytical techniques for the purity assessment of this compound, complete with experimental protocols and a discussion of their relative strengths and weaknesses.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity can be affected by residual starting materials, by-products from the synthesis, and degradation products. Therefore, robust analytical methods are required to identify and quantify any impurities. The most common analytical techniques for purity assessment of such compounds include chromatography (HPLC, GC), thermal analysis (DSC), and spectroscopy (FTIR, UV-Vis).
Comparative Data of Analytical Techniques
The following table summarizes the typical performance of different analytical techniques for the purity assessment of a synthesized batch of this compound. Please note that the presented values are representative and can vary based on the specific instrumentation and experimental conditions.
| Technique | Parameter | Typical Value | Remarks |
| High-Performance Liquid Chromatography (HPLC) | Purity | > 99.5% | High resolution for separating structurally similar impurities. |
| Limit of Detection (LOD) | ~0.01% | Highly sensitive for trace impurities. | |
| Limit of Quantification (LOQ) | ~0.03% | Accurate quantification of minor components. | |
| Gas Chromatography (GC) | Purity | > 99% | Suitable for volatile impurities and residual solvents. |
| LOD | ~0.005% | Very sensitive for volatile organic compounds. | |
| LOQ | ~0.015% | Precise for quantifying residual solvents. | |
| Differential Scanning Calorimetry (DSC) | Purity | 99.8 ± 0.1% | Provides absolute purity based on melting point depression. |
| Melting Point | 144-145 °C | A sharp melting peak indicates high purity. | |
| Fourier Transform Infrared (FTIR) Spectroscopy | Purity | Qualitative | Primarily for identification and functional group analysis. Purity is inferred by comparison to a reference standard. |
| UV-Vis Spectroscopy | Purity | Qualitative/Semi-quantitative | Useful for quantitative analysis of the main component but has limited use for impurity profiling without chromatographic separation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. A reverse-phase HPLC method is commonly used for compounds like this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 320 nm (based on UV spectra of related nitroaromatic compounds)
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and dissolve it in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
GC is ideal for the analysis of volatile and semi-volatile impurities, particularly residual solvents from the synthesis process.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Detector Temperature (FID): 300 °C
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 10 mg/mL.
-
Dilute the stock solution to a final concentration of 1 mg/mL for analysis.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is an absolute method for determining the purity of crystalline organic compounds.[2]
Instrumentation:
-
Differential Scanning Calorimeter
Experimental Conditions:
-
Sample Pan: Aluminum pans
-
Sample Weight: 2-5 mg
-
Heating Rate: 2 °C/min
-
Temperature Range: 120 °C to 160 °C
-
Atmosphere: Nitrogen purge (50 mL/min)
Data Analysis: The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used for the identification of functional groups present in the molecule and can be used for a qualitative assessment of purity by comparing the sample spectrum with that of a known reference standard.
Instrumentation:
-
FTIR Spectrometer
Experimental Conditions:
-
Sample Preparation: KBr pellet or Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Data Analysis: The presence of unexpected peaks or significant shifts in the characteristic peaks (e.g., N-H stretch, C=O stretch, NO₂ stretch) compared to the reference spectrum may indicate the presence of impurities.
Mandatory Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: Comparison of analytical techniques for purity assessment.
Conclusion
The purity assessment of this compound requires a multi-faceted approach. HPLC is the cornerstone for determining purity and identifying non-volatile impurities due to its high resolution and sensitivity. GC is essential for quantifying residual solvents and other volatile impurities. DSC provides a valuable orthogonal method for determining absolute purity. Spectroscopic techniques like FTIR and UV-Vis are crucial for structural confirmation and qualitative purity checks. By employing a combination of these techniques, researchers and drug development professionals can ensure the high quality and purity of this compound for its intended pharmaceutical applications.
References
Polymorphism of N-(3-Methoxy-4-nitrophenyl)acetamide: An Analysis of Available Data
A comprehensive review of scientific literature reveals a notable absence of studies on the polymorphism of N-(3-Methoxy-4-nitrophenyl)acetamide. Despite the importance of polymorphic screening in drug development and materials science, research has primarily focused on the synthesis and crystallographic characterization of its various isomers, rather than the existence of different crystalline forms of this specific molecule.
While detailed structural information is available for related isomers such as N-(4-Methoxy-2-nitrophenyl)acetamide and N-(4-Methoxy-3-nitrophenyl)acetamide, no such data exists for polymorphs of this compound. Consequently, a comparative analysis of polymorphic forms, including differences in physicochemical properties like melting point, solubility, and stability, cannot be provided at this time.
For researchers and professionals in drug development, this indicates a potential area for novel research. The investigation into the polymorphic landscape of this compound could yield new solid forms with improved properties, which is a critical aspect of pharmaceutical development.
Characterization of Related Isomers
Although data on the target compound's polymorphs are unavailable, studies on its isomers provide insight into the molecular characteristics of this class of compounds. For instance, single-crystal X-ray diffraction studies have elucidated the molecular geometry and packing of N-(4-Methoxy-2-nitrophenyl)acetamide and N-(4-Methoxy-3-nitrophenyl)acetamide. These studies detail the synthesis and crystallization processes, which are foundational for any future polymorphic screens.
Future Research Directions: A Proposed Experimental Workflow
For scientists interested in exploring the polymorphism of this compound, a systematic experimental approach would be required. The following workflow outlines the key steps in such an investigation.
Figure 1. A proposed experimental workflow for the screening and characterization of this compound polymorphs.
Detailed Methodologies for Future Studies
Should different polymorphic forms of this compound be discovered, the following experimental protocols would be essential for their characterization and comparison:
1. Powder X-ray Diffraction (PXRD)
-
Protocol: Samples would be gently ground and packed into a sample holder. PXRD patterns would be collected using a diffractometer with Cu Kα radiation. Data would be collected over a 2θ range of 5-40° with a step size of 0.02° and a suitable counting time per step. The resulting diffractograms would be used to identify unique crystalline phases.
2. Differential Scanning Calorimetry (DSC)
-
Protocol: A few milligrams of the sample would be accurately weighed into an aluminum pan and hermetically sealed. The sample would be heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow as a function of temperature would be measured to determine melting points, enthalpies of fusion, and any solid-state transitions.
3. Thermogravimetric Analysis (TGA)
-
Protocol: A sample would be placed in a TGA pan and heated at a controlled rate (e.g., 10 °C/min) in a nitrogen atmosphere. The weight loss of the sample as a function of temperature would be recorded to assess thermal stability and desolvation events.
4. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Protocol: Spectra would be collected using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectra would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Differences in the vibrational modes, particularly in the regions corresponding to N-H, C=O, and NO₂ groups, could differentiate polymorphs.
5. Solubility Studies
-
Protocol: The equilibrium solubility of each polymorph would be determined in various solvents relevant to pharmaceutical processing (e.g., water, ethanol, acetone). A surplus of the solid would be added to a known volume of the solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound would then be measured using a suitable analytical technique like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Safety Operating Guide
Proper Disposal of N-(3-Methoxy-4-nitrophenyl)acetamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of N-(3-Methoxy-4-nitrophenyl)acetamide, a compound that necessitates careful management as hazardous waste. Adherence to these protocols is critical for personnel safety and environmental protection.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact with dust or splashes, which can cause serious irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact, which may cause irritation or allergic reactions.[1] |
| Body Protection | Laboratory coat or other protective clothing. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust formation is likely, a NIOSH-approved respirator may be necessary. | To avoid inhalation of dust particles, which may cause respiratory irritation.[1][2] |
II. Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, including weighing papers, pipette tips, gloves, and any unreacted compound, should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, compatible, and leak-proof container for liquid hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Collection and Containment:
-
Use a clearly labeled, sealable container designated for hazardous chemical waste.[4]
-
Ensure the container is compatible with the chemical to prevent any reactions.
-
Do not overfill the container; it is recommended to fill it to no more than 75-90% of its capacity to prevent spills.
3. Labeling:
-
The waste container must be clearly labeled with the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Include the date of waste accumulation and the laboratory or researcher's name.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[1]
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[5]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS or a licensed chemical waste disposal contractor.[6]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[5]
III. Spill Management
In the event of a spill, prompt and appropriate action is crucial.
-
Evacuate and Secure: If the spill is significant, evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as outlined in Table 1 before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[7][8] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into the hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-(3-Methoxy-4-nitrophenyl)acetamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(3-Methoxy-4-nitrophenyl)acetamide. The procedural guidance herein is designed to answer specific operational questions, ensuring the safe handling and disposal of this compound.
Hazard Assessment of Structurally Similar Compounds
Nitroaromatic compounds, as a class, present several potential hazards. Based on data for analogous substances, this compound should be treated as potentially:
-
Harmful if swallowed, inhaled, or in contact with skin.
-
A skin and eye irritant.
-
Suspected of causing long-term health effects.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are essential to shield against splashes. A face shield offers an additional layer of protection for the entire face, particularly when there is a risk of splashing or aerosol generation. |
| Skin Protection | Nitrile or Neoprene Gloves (Double Gloving Recommended) | No single glove material offers universal protection. Nitrile gloves provide good resistance to a variety of chemicals. Double gloving adds an extra protective barrier. Always inspect gloves for any signs of degradation before use and replace them immediately if contaminated. |
| Chemical-Resistant Laboratory Coat | A lab coat made of a material such as 100% cotton or other non-synthetic fabrics should be worn and fully buttoned to protect the skin. Synthetic materials should be avoided as they can melt or burn easily. | |
| Closed-Toed, Chemical-Resistant Shoes | Shoes must cover the entire foot to prevent injury from spills or falling objects. Open-toed shoes are not permissible in a laboratory setting. | |
| Respiratory Protection | Certified Chemical Fume Hood | All manipulations of this compound, especially in powdered form, should be conducted within a properly functioning and certified chemical fume hood to minimize the risk of inhalation. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital for minimizing risk.
1. Preparation and Pre-Handling Check:
- Before commencing work, familiarize yourself with the potential hazards by reviewing the safety data for structurally similar compounds.
- Verify that the chemical fume hood is certified and functioning correctly.
- Ensure all necessary PPE is readily available and in good condition.
- Locate the nearest emergency equipment, including the safety shower, eyewash station, and fire extinguisher.
2. Handling the Compound:
- Always conduct work within the sash of a chemical fume hood.
- When transferring the chemical, use appropriate tools such as spatulas or powder funnels to avoid direct contact and minimize dust generation.
- Keep containers of the chemical tightly closed when not in use to prevent the release of dust or vapors.
3. Post-Handling Procedures:
- Thoroughly clean the work area upon completion of the procedure.
- Decontaminate any equipment that has come into contact with the chemical.
- Carefully remove PPE to avoid self-contamination, removing gloves last.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
1. Waste Segregation:
- All solid waste contaminated with this compound, including used gloves, weighing papers, and disposable labware, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
- Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
2. Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage and Disposal:
- Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
- Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. The primary disposal method for nitroaromatic compounds is typically high-temperature incineration.[1]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
